molecular formula C38H44F3N5O12 B3028536 Z-VEID-AFC

Z-VEID-AFC

货号: B3028536
分子量: 819.8 g/mol
InChI 键: OEVAAZFKVRJQQH-UXAYAQJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Recombinant 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-MEP) kinase (IspE) with an C-terminal His-tag, purified from E. coli using Ni-NTA column chromatography.>

属性

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44F3N5O12/c1-5-20(4)32(36(55)44-26(17-29(49)50)34(53)42-22-11-12-23-24(38(39,40)41)16-30(51)58-27(23)15-22)45-33(52)25(13-14-28(47)48)43-35(54)31(19(2)3)46-37(56)57-18-21-9-7-6-8-10-21/h6-12,15-16,19-20,25-26,31-32H,5,13-14,17-18H2,1-4H3,(H,42,53)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,48)(H,49,50)/t20-,25-,26-,31-,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVAAZFKVRJQQH-UXAYAQJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44F3N5O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-VEID-AFC: An In-Depth Technical Guide to its Mechanism of Action in Caspase-6 Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-AFC (Carbobenzoxy-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly sensitive and specific fluorogenic substrate routinely employed in the study of apoptosis and neurodegenerative diseases. Its core utility lies in the sensitive detection of caspase-6 activity, a key executioner caspase in the apoptotic cascade. This technical guide provides a comprehensive overview of the this compound mechanism of action, detailed experimental protocols, and a summary of its kinetic parameters, intended to equip researchers with the foundational knowledge for its effective application.

Core Mechanism of Action

The mechanism of this compound as a reporter for caspase-6 activity is a straightforward enzymatic reaction. The substrate consists of a tetrapeptide sequence, Val-Glu-Ile-Asp (VEID), which is the preferred recognition motif for caspase-6.[1][2] This peptide is covalently linked to a fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC).

In its uncleaved state, the this compound conjugate is minimally fluorescent. However, in the presence of active caspase-6, the enzyme recognizes and cleaves the peptide backbone at the C-terminal side of the aspartate residue. This proteolytic event liberates the AFC fluorophore. The free AFC molecule exhibits strong fluorescence when excited with ultraviolet light (approximately 400 nm), emitting a detectable signal in the green region of the visible spectrum (approximately 505 nm). The intensity of this fluorescence is directly proportional to the amount of active caspase-6 in the sample, allowing for precise quantification of enzymatic activity.

Signaling Pathway: Caspase-6 Activation and this compound Cleavage

Caspase-6 is an executioner caspase, meaning it is responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis. Its activation is tightly regulated and typically occurs downstream of initiator caspases. One of the primary activators of pro-caspase-6 is caspase-3.[3][4][5] Once activated, caspase-6 can cleave a specific set of substrates, including nuclear lamins, which is a critical step in the breakdown of the nuclear envelope during apoptosis.[6][7][8][9] The fluorogenic substrate this compound mimics a natural caspase-6 substrate, allowing for the in vitro and in cellulo detection of its activity.

Caspase6_Activation_Pathway cluster_upstream Upstream Activation cluster_core Caspase-6 Activation & Substrate Cleavage cluster_downstream Downstream Cellular Events Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Caspase_3 Active Caspase-3 Initiator_Caspases->Caspase_3 activates Pro_Caspase_6 Pro-caspase-6 (Inactive) Caspase_3->Pro_Caspase_6 cleaves & activates Active_Caspase_6 Active Caspase-6 Pro_Caspase_6->Active_Caspase_6 Z_VEID_AFC This compound (Non-fluorescent) Active_Caspase_6->Z_VEID_AFC cleaves Lamin_A Lamin A Active_Caspase_6->Lamin_A cleaves AFC Free AFC (Fluorescent) Z_VEID_AFC->AFC Cleaved_Lamin_A Cleaved Lamin A Lamin_A->Cleaved_Lamin_A Apoptosis Apoptosis Cleaved_Lamin_A->Apoptosis contributes to Caspase6_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Harvest 2. Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis 3. Lyse Cells & Collect Supernatant Cell_Harvest->Cell_Lysis Plate_Setup 4. Add Lysate, Reaction Buffer, & this compound to 96-well plate Cell_Lysis->Plate_Setup Incubation 5. Incubate at 37°C Plate_Setup->Incubation Fluorescence_Reading 6. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubation->Fluorescence_Reading Standard_Curve 7. Generate AFC Standard Curve Fluorescence_Reading->Standard_Curve Calculate_Activity 8. Calculate Caspase-6 Activity Standard_Curve->Calculate_Activity

References

Z-VEID-AFC: A Technical Guide for Researchers in Apoptosis and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Z-VEID-AFC and its application in research, with a particular focus on its use in studying apoptosis and neurodegenerative diseases. This document details the core principles of this compound, its mechanism of action, and provides structured data and detailed experimental protocols for its use.

Core Principles of this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and specific detection of caspase-6 activity. It consists of the tetrapeptide sequence Valine-Glutamate-Isoleucine-Aspartic acid (VEID) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VEID sequence is a preferred recognition motif for caspase-6, an executioner caspase that plays a critical role in the apoptotic cascade and has been implicated in the pathology of several neurodegenerative disorders.

The fundamental principle behind this compound lies in its fluorogenic nature. In its intact form, the AFC fluorophore is non-fluorescent. Upon cleavage of the peptide backbone after the aspartic acid residue by active caspase-6, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between caspase-6 activity and fluorescence emission allows for the quantitative measurement of enzyme kinetics and the screening of potential inhibitors.

Mechanism of Action

The mechanism of this compound as a caspase-6 substrate is a straightforward enzymatic reaction. Active caspase-6, a cysteine-aspartic protease, recognizes and binds to the VEID tetrapeptide sequence of the substrate. The catalytic cysteine residue in the active site of caspase-6 then attacks the peptide bond C-terminal to the aspartate residue. This proteolytic cleavage liberates the AFC fluorophore, which, once freed from the quenching effects of the peptide, exhibits strong fluorescence when excited with light at the appropriate wavelength. The rate of AFC release is directly proportional to the concentration of active caspase-6 in the sample.

Quantitative Data

The following tables summarize key quantitative data related to this compound and caspase-6, providing a basis for experimental design and data interpretation.

Table 1: Kinetic Constants of this compound with Recombinant Human Caspase-6

ParameterValueReference
Michaelis Constant (Km)29 µM
Catalytic Rate Constant (kcat)4.9 s-1
Catalytic Efficiency (kcat/Km)1.7 x 105 M-1s-1

Table 2: Substrate Specificity of Various Caspases for Fluorogenic Substrates

CaspaseOptimal Peptide SequenceSubstrate ExampleRelative Activity
Caspase-1(W/Y)EHDAc-YVAD-AFC+++
Caspase-2DEHDAc-DEHD-AFC+++
Caspase-3DEVDAc-DEVD-AFC++++
Caspase-4LEHDAc-LEHD-AFC++
Caspase-5(W/L)EHDAc-WEHD-AFC++
Caspase-6 VEID Ac-VEID-AFC ++++
Caspase-7DEVDAc-DEVD-AFC+++
Caspase-8(L/I)ETDAc-IETD-AFC+++
Caspase-9LEHDAc-LEHD-AFC+++
Caspase-10AEVDAc-AEVD-AFC++

Relative activity is a qualitative representation of the enzyme's preference for the substrate.

Table 3: Spectroscopic Properties of Free AFC

PropertyWavelength (nm)
Excitation Maximum (λex)~400 nm
Emission Maximum (λem)~505 nm

Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using this compound in a 96-well plate format. This protocol can be adapted for use with purified recombinant caspase-6 or with cell lysates.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (v/v) Glycerol. Prepare fresh DTT solution and add to the buffer immediately before use.

  • This compound Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% (w/v) CHAPS, 1 mM EDTA, 10% (v/v) Glycerol. Protease inhibitors other than those targeting caspases can be added.

  • Recombinant Caspase-6: Reconstitute lyophilized enzyme in an appropriate buffer as per the manufacturer's instructions. Store in aliquots at -80°C.

Assay Procedure for Cell Lysates
  • Cell Culture and Treatment: Plate cells at a desired density and treat with the experimental compound or stimulus to induce apoptosis. Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Cell Lysis:

    • Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 106 cells).

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a black, flat-bottom 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 90 µL with Assay Buffer.

    • Include a blank well containing Assay Buffer only.

  • Reaction Initiation:

    • Prepare a 2X working solution of this compound by diluting the 10 mM stock to 100 µM in Assay Buffer.

    • Add 10 µL of the 2X this compound working solution to each well to achieve a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank from all other readings.

  • Normalize the fluorescence intensity to the protein concentration for cell lysate experiments.

  • Express caspase-6 activity as relative fluorescence units (RFU) or calculate the fold-change in activity compared to the negative control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.

Caspase6_Apoptosis_Pathway Extrinsic Extrinsic Stimuli (e.g., TNF-α, FasL) DeathReceptor Death Receptors (e.g., TNFR1, Fas) Extrinsic->DeathReceptor Intrinsic Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Procaspase6 Procaspase-6 Caspase3->Procaspase6 Substrates Cellular Substrates (e.g., Lamins, Huntingtin) Caspase3->Substrates Cleavage Caspase6 Caspase-6 Procaspase6->Caspase6 Activation Caspase6->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-6 Mediated Apoptosis Signaling Pathway.

ZVEID_AFC_Workflow Hypothesis Hypothesis: Compound X inhibits caspase-6 activity CellCulture Cell Culture (e.g., Neuronal cells) Hypothesis->CellCulture Treatment Treatment: 1. Vehicle (Control) 2. Apoptotic Stimulus 3. Stimulus + Compound X CellCulture->Treatment CellLysis Cell Lysis and Protein Quantification Treatment->CellLysis Assay Caspase-6 Activity Assay (this compound) CellLysis->Assay DataAcquisition Fluorescence Measurement (Ex: 400 nm, Em: 505 nm) Assay->DataAcquisition DataAnalysis Data Analysis: - Background Subtraction - Normalization - Statistical Analysis DataAcquisition->DataAnalysis Conclusion Conclusion: Determine the effect of Compound X on caspase-6 activity DataAnalysis->Conclusion

Caption: Experimental Workflow for Caspase-6 Inhibition Study.

Z-VEID-AFC: A Comprehensive Technical Guide to its Caspase-6 Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the substrate specificity of Z-VEID-AFC for caspase-6. It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for accurately assessing caspase-6 activity in experimental settings. This guide includes quantitative kinetic data, detailed experimental protocols, and visual representations of the pertinent signaling pathways and experimental workflows.

Core Concepts: Caspase-6 and the this compound Substrate

Caspase-6 is a member of the caspase family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and neurodegenerative diseases.[1] As an executioner caspase, it is responsible for the cleavage of specific cellular substrates, leading to the dismantling of the cell. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is a preferred recognition motif for caspase-6.

This compound is a fluorogenic substrate designed for the sensitive detection of caspase-6 activity. The substrate consists of the VEID peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase, the AFC molecule is released and emits a strong fluorescent signal, which can be quantified to determine enzyme activity.

Quantitative Analysis of Substrate Specificity

The specificity of a protease for a particular substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, represents the catalytic efficiency of the enzyme and is a key indicator of substrate preference.

While this compound is a valuable tool for measuring caspase-6 activity, it is important to note that other caspases, particularly caspases-3 and -7, can also cleave this substrate, albeit with lower efficiency. The following table summarizes the available quantitative data on the specificity of this compound for caspase-6 compared to other caspases.

CaspaseSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Specific Activity (nmol/min/μmol)
Caspase-6Ac-VEID-AFC15.1 ± 1.90.21 ± 0.0113,90011.7
Caspase-3Ac-DEVD-AFC---13.7
Caspase-7Ac-DEVD-AFC---9.9

Data for Caspase-6 with Ac-VEID-AFC is from Ramirez et al., 2018. Specific activity data is from Ehrnhoefer et al., 2011.[2]

It is noteworthy that the full-length protein substrate of caspase-6, Lamin A, exhibits a significantly lower Km (0.012 ± 0.005 µM) and a higher catalytic efficiency (kcat/Km = 183,333 M-1s-1) compared to the peptide substrate Ac-VEID-AFC.[2][3] This highlights the influence of protein context on substrate recognition and cleavage.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using the this compound fluorogenic substrate.

I. Reagent Preparation

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS. Store at 4°C. Add DTT fresh before use.

  • This compound Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • AFC Standard Stock Solution: Dissolve 7-amino-4-trifluoromethylcoumarin in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.

II. Cell Lysate Preparation

  • Induce apoptosis in your cell line of choice using a suitable method. A non-induced control cell population should be processed in parallel.

  • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 106 cells/mL.

  • Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

III. Caspase-6 Activity Assay

  • Prepare a reaction mixture in a 96-well black microplate. For each sample, add:

    • 50 µg of cell lysate protein.

    • Assay Buffer to a final volume of 90 µL.

  • To initiate the reaction, add 10 µL of 200 µM this compound substrate (final concentration: 20 µM) to each well.

  • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Incubate the plate at 37°C, protected from light.

  • Take fluorescence readings at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

IV. Data Analysis

  • AFC Standard Curve: Prepare a series of dilutions of the AFC standard stock solution in Assay Buffer to generate a standard curve. Measure the fluorescence of each standard. Plot the fluorescence values against the known AFC concentrations to determine the relationship between fluorescence units and the amount of cleaved substrate.

  • Calculate Caspase-6 Activity:

    • Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/Δt).

    • Convert the rate of fluorescence change to the rate of substrate cleavage (moles/minute) using the AFC standard curve.

    • Normalize the activity to the amount of protein in the lysate to express the specific activity (e.g., pmol AFC/min/µg protein).

Visualizing Core Concepts

Signaling Pathway of Caspase-6 Activation and Substrate Cleavage

The following diagram illustrates the central role of caspase-6 in the apoptotic signaling cascade, including its upstream activators and key downstream substrates.

Caspase6_Signaling_Pathway Caspase8 Caspase-8 Caspase6 Caspase-6 Caspase8->Caspase6 Caspase10 Caspase-10 Caspase10->Caspase6 Caspase3 Caspase-3 Caspase3->Caspase6 Caspase7 Caspase-7 Caspase7->Caspase6 Auto_Activation Auto-activation Auto_Activation->Caspase6 Lamin_AC Lamin A/C Caspase6->Lamin_AC Huntingtin Huntingtin (Htt) Caspase6->Huntingtin APP Amyloid Precursor Protein (APP) Caspase6->APP Caspase8_cleavage Caspase-8 (feedback activation) Caspase6->Caspase8_cleavage

Caption: Caspase-6 activation and downstream targets.

Experimental Workflow for Caspase-6 Activity Assay

This diagram outlines the key steps involved in performing a fluorometric caspase-6 activity assay.

Caspase6_Assay_Workflow Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Prepare_Lysate 3. Prepare Cell Lysate Harvest_Cells->Prepare_Lysate Protein_Quant 4. Quantify Protein Concentration Prepare_Lysate->Protein_Quant Setup_Assay 5. Set up Assay in 96-well Plate (Lysate + Assay Buffer) Protein_Quant->Setup_Assay Add_Substrate 6. Add this compound Substrate Setup_Assay->Add_Substrate Measure_Fluorescence 7. Measure Fluorescence (Ex: 400nm, Em: 505nm) Add_Substrate->Measure_Fluorescence Data_Analysis 8. Analyze Data and Calculate Activity Measure_Fluorescence->Data_Analysis

Caption: Workflow for this compound caspase-6 assay.

This technical guide provides a solid foundation for understanding and utilizing this compound as a tool to investigate the activity of caspase-6. By employing the provided data and protocols, researchers can achieve reliable and accurate measurements, contributing to a deeper understanding of the roles of caspase-6 in health and disease.

References

The Dual Nature of Caspase-6: A Technical Guide to its Roles in Apoptosis and Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-6, a member of the cysteine-aspartic acid protease (caspase) family, stands at a critical intersection of programmed cell death (apoptosis) and the insidious processes of neurodegeneration. Initially classified as an executioner caspase in the apoptotic cascade, emerging evidence has unveiled a more nuanced and sinister role for this enzyme in the pathogenesis of devastating neurological disorders such as Huntington's and Alzheimer's disease. This technical guide provides an in-depth exploration of the multifaceted functions of caspase-6, detailing its activation mechanisms, key substrates, and divergent roles in cellular self-destruction versus neuronal dysfunction. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways to serve as a comprehensive resource for researchers and drug development professionals targeting this enigmatic protease.

Introduction: The Caspase Family and the Unique Position of Caspase-6

Caspases are a family of proteases that play central roles in apoptosis and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[3] Apoptotic caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner or effector caspases (e.g., caspase-3, -6, -7).[3] While executioner caspases are responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis, caspase-6 exhibits unique characteristics that distinguish it from its counterparts, caspase-3 and -7.[1][4] Notably, active caspase-6 is found in the brains of patients with Huntington's and Alzheimer's disease in the absence of apoptotic morphology, suggesting a distinct, non-apoptotic function in neurodegeneration.[5][6]

The Role of Caspase-6 in Apoptosis

In the canonical apoptosis pathway, caspase-6 is typically considered an executioner caspase.[1] It can be activated by initiator caspases and other effector caspases like caspase-3.[2][3] Once activated, caspase-6 contributes to the dismantling of the cell by cleaving specific substrates, most notably nuclear lamins, which leads to the characteristic nuclear shrinkage and fragmentation seen in apoptotic cells.[2][6] The p53 tumor suppressor protein can also transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to cellular stress.[7]

Activation in Apoptosis

Caspase-6 activation is a tightly regulated process involving proteolytic cleavage at specific aspartate residues.[8] It can be activated through several mechanisms:

  • By Caspase-3: In many apoptotic models, caspase-3 is the primary activator of procaspase-6.[2][3]

  • Self-activation: Caspase-6 can also undergo auto-activation, a process that is thought to be more relevant in neurodegenerative contexts.[2][3][8]

  • By other caspases: Caspases 7, 8, and 10 have also been shown to process procaspase-6.[9]

Caspase6_Apoptosis_Activation cluster_initiators Initiator Caspases cluster_effectors Executioner Caspases Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9 Caspase-9 Caspase-9->Caspase-3 Procaspase-6 Procaspase-6 Caspase-3->Procaspase-6 Activation Caspase-7 Caspase-7 Caspase-7->Procaspase-6 Activation Active Caspase-6 Active Caspase-6 Procaspase-6->Active Caspase-6 Self-activation Apoptotic Substrates Apoptotic Substrates Active Caspase-6->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: General workflow for a caspase-6 activity assay.

Identification of Caspase-6 Cleavage Sites

This protocol outlines a general proteomic approach to identify novel caspase-6 substrates.

[10]Materials:

  • Recombinant active caspase-6

  • Cell or tissue extract

  • 2D gel electrophoresis equipment

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare cytosolic, membrane, and nuclear fractions from cell or tissue extracts.

  • Treat the fractions with active recombinant caspase-6. As a control, treat identical fractions with inactive caspase-6.

  • Separate the proteins from each fraction using 2D gel electrophoresis.

  • Compare the 2D gel images of the active and inactive caspase-6 treated samples. Identify protein spots that have disappeared or appeared in the active caspase-6 treated sample.

  • Excise the identified protein spots from the gel.

  • Perform in-gel digestion of the proteins.

  • Analyze the resulting peptides by MALDI-TOF mass spectrometry to identify the proteins.

  • Validate the identified proteins as caspase-6 substrates through in vitro and in vivo cleavage assays.

Drug Development Targeting Caspase-6

The central role of caspase-6 in neurodegeneration has made it an attractive therapeutic target. T[6][11]he development of selective caspase-6 inhibitors is a key area of research. B[12]oth competitive and allosteric inhibitors are being explored. T[5][13]he goal is to develop compounds that can specifically inhibit the aberrant, non-apoptotic activity of caspase-6 in the brain without interfering with its physiological roles.

Conclusion

Caspase-6 is a protease with a complex and dualistic nature. While it functions as an executioner in the well-orchestrated process of apoptosis, its dysregulation and non-apoptotic activity are deeply implicated in the pathology of neurodegenerative diseases. A thorough understanding of its activation, substrates, and distinct roles in different cellular contexts is crucial for the development of effective therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of caspase-6 and to translate this knowledge into novel treatments for devastating neurological disorders.

References

Z-VEID-AFC: A Technical Guide for the Study of Neuronal Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Z-VEID-AFC, a crucial tool for investigating the role of caspase-6 in neuronal apoptosis. It covers the mechanism of action, detailed experimental protocols, and data interpretation, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: Caspase-6 and Neuronal Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal development and tissue homeostasis. In the central nervous system, aberrant apoptosis is a hallmark of various neurodegenerative disorders, including Alzheimer's and Huntington's disease. Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic pathway.

Caspase-6, an effector caspase, has been identified as a key player in neuronal apoptosis.[1] Its activation occurs in response to various apoptotic stimuli and is implicated in the proteolytic cleavage of critical neuronal proteins, such as the Amyloid Precursor Protein (APP) and Lamin A.[2][3][4] The activation of Caspase-6 is considered an important event in the progression of several neurodegenerative conditions, making it a significant target for study.[4][5]

This compound (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic substrate designed specifically for the sensitive detection of caspase-6 activity.[6][7] It consists of the tetrapeptide sequence VEID, which is the preferred recognition site for caspase-6, conjugated to the fluorescent reporter molecule AFC.

Mechanism of Action

The utility of this compound as a research tool lies in its straightforward mechanism. In its intact form, the AFC fluorophore is non-fluorescent. When active caspase-6 is present in a sample, it recognizes and cleaves the substrate at the aspartate residue of the VEID sequence. This cleavage event liberates the AFC group, which then emits a strong fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-6 in the sample.[8][9]

Caspase-6 in the Neuronal Apoptotic Signaling Pathway

Caspase-6 functions as an executioner caspase, activated by initiator caspases in response to apoptotic signals. In neuronal contexts, initiator caspases like caspase-8 (activated by extrinsic death receptor pathways) and caspase-1 (linked to inflammatory pathways) can lead to the activation of caspase-6.[10][11] Once active, caspase-6 proceeds to cleave a specific set of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Caspase6_Pathway cluster_upstream Upstream Activation cluster_caspase6 Caspase-6 Activation cluster_downstream Downstream Effects Apoptotic_Stimuli Apoptotic Stimuli (e.g., Serum Deprivation, Toxin Exposure) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-1) Apoptotic_Stimuli->Initiator_Caspases activates Pro_Caspase6 Pro-Caspase-6 (Inactive) Initiator_Caspases->Pro_Caspase6 activates Active_Caspase6 Active Caspase-6 Pro_Caspase6->Active_Caspase6 cleavage Substrates Cellular Substrates (Lamin A, APP, Huntingtin) Active_Caspase6->Substrates cleaves Cleaved_Substrates Cleaved Fragments Substrates->Cleaved_Substrates cleavage Apoptosis Neuronal Apoptosis Cleaved_Substrates->Apoptosis

Caption: Caspase-6 signaling cascade in neuronal apoptosis.
Quantitative Data and Reagent Properties

Proper experimental design requires accurate information regarding the substrate's properties and typical working concentrations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Full Chemical Name N-[(Phenylmethoxy)carbonyl]-L-valyl-L-α-glutamyl-L-isoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine[12]
Molecular Formula C38H44F3N5O12[12][13]
Molecular Weight 819.78 g/mol [12][13]
Excitation Wavelength 390 - 405 nm[8][14]
Emission Wavelength 495 - 550 nm[8][9][14]
Appearance Solid powder[13]
Typical Solvent DMSO[12][13]

Table 2: Recommended Concentrations for In Vitro Assays

Assay TypeReagentTypical Stock ConcentrationRecommended Final ConcentrationReference(s)
Caspase-6 Activity Assay This compound (Substrate)1 - 20 mM in DMSO5 - 100 µM[8][15]
Assay Control Z-VEID-FMK (Inhibitor)1 - 10 mM in DMSO5 - 50 µM[3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study neuronal apoptosis.

Protocol 1: Caspase-6 Activity Assay in Neuronal Cell Lysates

This protocol describes the measurement of caspase-6 activity from cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons) following induction of apoptosis.

Workflow Diagram: Caspase-6 Activity Assay

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture and treat neuronal cells (e.g., with apoptotic stimulus) B 2. Harvest cells and wash with cold PBS A->B C 3. Lyse cells on ice using chilled cell lysis buffer B->C D 4. Centrifuge to pellet debris and collect supernatant (lysate) C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. Prepare reaction mix in a 96-well plate: - Cell Lysate (normalized protein) - Reaction Buffer - this compound Substrate (50 µM final) E->F G 7. Set up control wells: - Blank (Lysis buffer, no lysate) - Negative Control (untreated cell lysate) - Inhibitor Control (+ Z-VEID-FMK) H 8. Incubate at 37°C (protect from light) I 9. Measure fluorescence at regular intervals (Ex: 400 nm, Em: 505 nm) J 10. Subtract blank values from all readings I->J K 11. Plot fluorescence vs. time to determine reaction rate J->K L 12. Compare rates between treated and control samples to calculate fold-change in activity K->L

Caption: Workflow for measuring caspase-6 activity using this compound.

Materials:

  • Neuronal cell culture (treated and untreated controls)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT)[8]

  • This compound substrate (Stock: 10 mM in DMSO)[8]

  • Z-VEID-FMK inhibitor (optional control, Stock: 10 mM in DMSO)

  • BCA Protein Assay Kit

  • Black, clear-bottom 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in neuronal cells using a desired stimulus (see Protocol 5.2). Include a non-treated control group.

    • Harvest 1-5 million cells per sample by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of chilled cell lysis buffer.[14]

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay or similar method. This is crucial for normalizing caspase activity.

  • Assay Reaction:

    • In a 96-well black plate, add 50-100 µg of total protein from each cell lysate to individual wells.

    • Adjust the volume in each well to 90 µL with Caspase Assay Buffer.

    • For inhibitor control wells, pre-incubate the lysate with Z-VEID-FMK (final concentration ~20 µM) for 15-30 minutes at 37°C.[9]

    • To initiate the reaction, add 10 µL of 10X this compound substrate to each well (for a final concentration of ~50 µM).

  • Measurement and Analysis:

    • Immediately place the plate in a fluorometer pre-set to 37°C.

    • Measure fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) every 5-10 minutes for 1-2 hours.[14]

    • Calculate the rate of increase in fluorescence over the linear portion of the reaction curve.

    • Normalize the activity to the protein concentration and compare the fold-increase in treated samples relative to untreated controls.

Protocol 2: Model System for Inducing Neuronal Apoptosis

A reliable method to induce apoptosis is required to test the efficacy of this compound. Heat shock is one established method for inducing apoptosis in cultured primary neurons.[16]

Materials:

  • Primary septal neurons cultured in chemically defined medium for at least 4 days.[16]

  • Water bath or incubator set to 43°C.

  • Standard cell culture incubator (37°C, 5% CO2).

Procedure:

  • Culture primary septal neurons from embryonic rat brains as previously described.[16]

  • After 4 days in culture, transfer the culture plates to a pre-heated incubator or water bath at 43°C for 60 minutes to induce heat shock.[16]

  • Return the cells to the standard 37°C incubator.

  • Apoptotic characteristics, such as DNA fragmentation, typically become evident 8 hours post-treatment and increase over 30 hours.[16]

  • Cells can be harvested at various time points after heat shock for analysis of caspase-6 activity using Protocol 5.1.

Protocol 3: Western Blot for Apoptotic Markers

To corroborate the caspase activity data, Western blotting can be used to detect the cleavage of downstream caspase-6 substrates, such as Lamin A.[8]

Workflow Diagram: Western Blot Analysis

Western_Blot_Workflow cluster_sample Sample & Gel Electrophoresis cluster_transfer Transfer & Blocking cluster_probe Antibody Probing & Detection A 1. Prepare cell lysates from treated and control neurons B 2. Quantify protein concentration (BCA) A->B C 3. Denature protein samples in Laemmli buffer at 95°C B->C D 4. Separate proteins by size via SDS-PAGE C->D E 5. Transfer proteins from gel to a PVDF or nitrocellulose membrane D->E F 6. Block non-specific binding sites on the membrane (e.g., with 5% milk or BSA) E->F G 7. Incubate with primary antibody overnight (e.g., anti-cleaved Lamin A, anti-cleaved Caspase-3) F->G H 8. Wash membrane and incubate with HRP-conjugated secondary antibody G->H I 9. Add chemiluminescent substrate (ECL) H->I J 10. Image blot and perform densitometry analysis I->J

Caption: General workflow for Western blot analysis of apoptotic markers.

Procedure:

  • Prepare cell lysates from apoptotic and control neurons as described in Protocol 5.1.

  • Separate 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.[17]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane overnight at 4°C with a primary antibody specific for a cleaved caspase substrate (e.g., anti-cleaved Lamin A) or another apoptotic marker (e.g., anti-cleaved Caspase-3).

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • An increase in the cleaved form of the protein in treated samples confirms the activation of apoptotic pathways.

Data Interpretation and Important Considerations

  • Specificity: While VEID is the preferred cleavage sequence for caspase-6, some cross-reactivity with caspase-3 and caspase-7 can occur, especially at high substrate or enzyme concentrations.[15] It is crucial to run parallel assays with more specific substrates for other caspases (e.g., DEVD for caspase-3) or use specific inhibitors to confirm the primary source of the activity.

  • Use of Controls: The inclusion of multiple controls is essential for valid data. A negative control (lysate from non-apoptotic cells) establishes the baseline caspase activity. A specific caspase-6 inhibitor, like Z-VEID-FMK, should be used to confirm that the measured activity is indeed from caspase-6.[3]

  • Complementary Assays: Caspase activity assays provide a quantitative measure of enzyme function. This data should be supported by orthogonal methods, such as Western blotting for cleaved substrates (Lamin A, PARP) or cell imaging techniques (TUNEL staining, Annexin V) to confirm the occurrence of apoptosis.[18][19]

Conclusion

This compound is a powerful and sensitive tool for the quantitative assessment of caspase-6 activity in the context of neuronal apoptosis. When used in conjunction with appropriate controls and complementary validation techniques, this fluorogenic substrate enables detailed investigation into the molecular mechanisms underlying neuronal cell death. Its application is invaluable for basic neuroscience research and for the preclinical evaluation of therapeutic agents targeting neurodegenerative diseases.

References

The Core Principles of Fluorogenic Caspase Activity Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of fluorogenic caspase activity assays. These assays are pivotal tools in the study of apoptosis and other cellular processes where caspases play a central role.

Introduction to Caspases and Their Role in Apoptosis

Caspases are a family of cysteine-aspartic proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1][2] They exist as inactive zymogens (pro-caspases) within the cell and are activated through a proteolytic cascade. This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][3][4]

  • Initiator Caspases: Caspases such as caspase-8, caspase-9, caspase-10, and caspase-12 are closely coupled to pro-apoptotic signals and are responsible for initiating the caspase cascade.[1]

  • Effector Caspases: Once activated, initiator caspases cleave and activate downstream effector caspases, including caspase-3, caspase-6, and caspase-7.[3][5] These effector caspases are responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1]

The activation of specific caspases is a hallmark of apoptosis, making their activity a key indicator of this process.[6]

The Principle of Fluorogenic Caspase Activity Assays

Fluorogenic caspase activity assays are based on the use of synthetic peptide substrates that are specifically recognized and cleaved by active caspases. These substrates consist of a caspase-specific amino acid sequence linked to a fluorescent reporter molecule (fluorophore).[2]

The core principle involves the following steps:

  • Substrate Design: The peptide sequence in the substrate mimics the natural cleavage site of a specific caspase. For example, the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp) is a well-established recognition site for caspase-3 and caspase-7.[5][7]

  • Fluorescence Quenching: In the intact substrate, the fluorescence of the attached fluorophore is quenched.

  • Caspase Cleavage: In the presence of the active caspase, the enzyme cleaves the peptide sequence at the aspartic acid residue.

  • Signal Generation: This cleavage releases the fluorophore, leading to a significant increase in fluorescence intensity.[8][9] The amount of fluorescence generated is directly proportional to the activity of the caspase in the sample.[9]

Commonly used fluorophores include 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC).[2]

Caspase Signaling Pathways

The activation of caspases is a tightly regulated process involving distinct signaling pathways. Understanding these pathways is crucial for interpreting the results of caspase activity assays.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3][4] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator pro-caspase-8.[1][3] Active caspase-8 can then directly activate effector caspases like caspase-3.[3]

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Binds FADD Adaptor Protein (FADD) Receptor->FADD Recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes G Stress Intracellular Stress Mito Mitochondria Stress->Mito Induces CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits & Activates Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes G A Induce Apoptosis in Cells B Lyse Cells to Release Caspases A->B C Add Fluorogenic Caspase Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Data Analysis E->F

References

The Role of Caspase-6 Inhibition in Neurodegenerative Disease Models: A Technical Guide to Z-VEID-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant activation of caspases, a family of cysteine-aspartic proteases, is a key pathological event in a number of neurodegenerative diseases, including Alzheimer's and Huntington's disease.[1][2][3] Caspase-6, in particular, has emerged as a critical mediator of neuronal dysfunction and death in these conditions.[3][4][5] In Huntington's disease, caspase-6 is responsible for the cleavage of the mutant huntingtin (mHTT) protein, a crucial step in its pathogenesis.[1][2] In Alzheimer's disease, active caspase-6 is found in the characteristic pathological lesions and is implicated in the cleavage of amyloid precursor protein (APP).[5][6][7] This guide provides a comprehensive overview of the use of Z-VEID-AFC, a fluorogenic substrate, to quantify caspase-6 activity in preclinical models of Alzheimer's and Huntington's disease, offering insights into experimental protocols, data interpretation, and the underlying signaling pathways.

Quantitative Data on Caspase-6 Activity

The fluorogenic substrate this compound is primarily a tool for measuring caspase-6 activity rather than a therapeutic inhibitor. Its utility lies in quantifying the extent of caspase-6 activation in various experimental models.

One study demonstrated a significant increase in caspase-6 activity in the striatum of YAC128 mice, a model for Huntington's disease, compared to wild-type animals at 3, 12, and 18 months of age, as measured by a VEID-AFC-based assay.[8] At 3 months, the increase was statistically significant (p = 0.006).[8] This quantitative data highlights the early and sustained activation of caspase-6 in the progression of Huntington's disease.[8]

While direct quantitative data on the inhibitory effect of this compound is not applicable, the following table presents IC50 values for various caspase inhibitors in neurodegenerative disease-relevant contexts. This provides a comparative landscape for researchers developing therapeutic caspase-6 inhibitors.

InhibitorTarget Caspase(s)IC50 (nM)Disease Model/Context
Ac-LESD-CMKCaspase-850In vitro enzyme assay
z-LEHD-FMKCaspase-80.70In vitro enzyme assay
z-IETD-FMKCaspase-8350In vitro enzyme assay
Ac-LESD-CMKCaspase-10520In vitro enzyme assay
z-LEHD-FMKCaspase-103,590In vitro enzyme assay
z-IETD-FMKCaspase-105,760In vitro enzyme assay

Table 1: IC50 Values of Selected Caspase Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for several caspase inhibitors against caspases implicated in neurodegenerative pathways.[9] Data was generated using in vitro enzyme assays with fluorogenic substrates.

Experimental Protocols

Protocol 1: In Vitro Caspase-6 Activity Assay Using Recombinant Enzyme

This protocol is designed to measure the activity of purified, recombinant caspase-6.

Materials:

  • Recombinant active caspase-6

  • Caspase-6 substrate: this compound (1 mM stock in DMSO)

  • Caspase cleavage buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Black 96-well plate

  • Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

  • Prepare serial dilutions of recombinant caspase-6 (e.g., 5-500 nM) in caspase cleavage buffer.

  • Add 50 µL of each caspase-6 dilution to the wells of a black 96-well plate.

  • Prepare a 2X substrate solution by diluting the this compound stock to 200 µM in caspase cleavage buffer.

  • Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, for a final substrate concentration of 100 µM.

  • Immediately place the plate in a pre-warmed (37°C) fluorometer.

  • Measure fluorescence intensity every 5 minutes for 1 hour, with excitation at 400 nm and emission at 505 nm.

  • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

Protocol 2: Caspase-6 Activity Assay in Cell Lysates

This protocol is for measuring caspase-6 activity in cell cultures modeling Alzheimer's or Huntington's disease.

Materials:

  • Apoptotic and non-apoptotic (control) cells

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-6 substrate: this compound (1 mM stock in DMSO)

  • 2X Reaction Buffer (100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Protein assay reagent (e.g., BCA kit)

  • Black 96-well plate

  • Fluorometer

Procedure:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells by resuspending the pellet in ice-cold lysis buffer and incubating on ice for 20 minutes.

  • Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of the cell lysate using a standard protein assay.

  • Adjust the protein concentration of all samples to be equal.

  • Add 50 µL of cell lysate (containing 50-100 µg of protein) to the wells of a black 96-well plate.

  • Prepare a 2X substrate solution by diluting the this compound stock to 200 µM in 2X Reaction Buffer.

  • Add 50 µL of the 2X substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Compare the fluorescence from the apoptotic/disease model samples to the non-induced controls to determine the fold-increase in caspase-6 activity.

Signaling Pathways and Visualizations

The activation of caspase-6 in Alzheimer's and Huntington's diseases is a complex process involving multiple signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Caspase-6 Activation in Alzheimer's Disease

In Alzheimer's disease, the cleavage of the amyloid precursor protein (APP) by beta-secretase generates a fragment that can lead to the activation of caspase-6 through the death receptor 6 (DR6).[10] This initiates a cascade that contributes to neuronal death.[10]

Alzheimer_Caspase6_Pathway APP Amyloid Precursor Protein (APP) BetaSecretase Beta-Secretase APP->BetaSecretase Cleavage N_APP N-APP Fragment BetaSecretase->N_APP DR6 Death Receptor 6 (DR6) N_APP->DR6 Binding Caspase6_inactive Pro-Caspase-6 DR6->Caspase6_inactive Activation Caspase6_active Active Caspase-6 Caspase6_inactive->Caspase6_active NeuronalDeath Neuronal Death Caspase6_active->NeuronalDeath

Caption: Caspase-6 activation pathway in Alzheimer's disease.

Caspase-6 Activation in Huntington's Disease

In Huntington's disease, various cellular stressors, including excitotoxicity and protein misfolding, can trigger intrinsic apoptotic pathways that lead to the activation of caspase-9, which in turn activates caspase-6.[4] Active caspase-6 then cleaves mutant huntingtin (mHTT), creating toxic fragments that contribute to neurodegeneration.[1]

Huntington_Caspase6_Pathway Stress Cellular Stress (Excitotoxicity, Protein Misfolding) Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9_inactive Pro-Caspase-9 CytochromeC->Caspase9_inactive Activation Caspase9_active Active Caspase-9 Caspase9_inactive->Caspase9_active Caspase6_inactive Pro-Caspase-6 Caspase9_active->Caspase6_inactive Activation Caspase6_active Active Caspase-6 Caspase6_inactive->Caspase6_active mHTT Mutant Huntingtin (mHTT) Caspase6_active->mHTT Cleavage mHTT_fragments Toxic mHTT Fragments mHTT->mHTT_fragments Neurodegeneration Neurodegeneration mHTT_fragments->Neurodegeneration

Caption: Intrinsic pathway of caspase-6 activation in Huntington's disease.

Experimental Workflow for Caspase-6 Activity Measurement

The following diagram outlines the general workflow for quantifying caspase-6 activity from cell or tissue samples using this compound.

Caspase6_Assay_Workflow Sample Cell/Tissue Sample (AD/HD Model or Control) Lysis Cell Lysis and Protein Extraction Sample->Lysis Quantification Protein Quantification Lysis->Quantification Assay Caspase-6 Activity Assay (this compound) Quantification->Assay Measurement Fluorescence Measurement (Ex: 400nm, Em: 505nm) Assay->Measurement Analysis Data Analysis (Fold Change vs. Control) Measurement->Analysis

Caption: General workflow for measuring caspase-6 activity.

Conclusion

This compound serves as an indispensable tool for researchers investigating the role of caspase-6 in Alzheimer's and Huntington's diseases. The provided protocols and pathway diagrams offer a robust framework for designing and interpreting experiments aimed at understanding disease mechanisms and evaluating potential therapeutic interventions that target caspase-6 activity. The quantitative nature of the this compound assay allows for the precise determination of caspase-6 activation, providing a critical endpoint for preclinical drug development efforts in the field of neurodegeneration.

References

In-Depth Technical Guide to Z-VEID-AFC for Caspase-6 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fundamental principles and protocols for utilizing the fluorogenic substrate Z-VEID-AFC in the assessment of caspase-6 activity. Designed for researchers, scientists, and professionals in drug development, this document outlines the core mechanism of action, detailed experimental procedures, and the relevant biological pathways, supported by structured data and visual diagrams.

Introduction to this compound and Caspase-6

This compound (Z-Val-Glu-Ile-Asp-AFC) is a highly specific, fluorogenic substrate designed for the sensitive detection of caspase-6 activity. Caspase-6 is a member of the caspase (cysteine-aspartic protease) family of enzymes and is classified as an executioner caspase.[1][2] Sequential activation of these proteases is a central element of the apoptotic cascade.[3] In this cascade, initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Beyond its role in programmed cell death, dysregulated caspase-6 activity has been implicated in the pathology of neurodegenerative disorders such as Huntington's and Alzheimer's disease, making it a significant target for therapeutic research.[3]

The operational principle of this compound is based on the enzymatic cleavage of the substrate by active caspase-6. The substrate itself, when intact, emits a blue fluorescence. Upon cleavage at the aspartic acid residue within the VEID recognition sequence, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released.[4][5] This free AFC molecule exhibits a significant shift in its fluorescence profile, emitting a bright yellow-green light at a longer wavelength, which can be readily quantified.[4][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the use of this compound in caspase-6 activity assays.

Table 1: Spectrofluorometric Properties
ParameterWavelength (nm)Description
Excitation (Max)~400Optimal wavelength for exciting the AFC fluorophore.[4][5][6]
Emission (Max)~505Optimal wavelength for detecting the fluorescence of cleaved, free AFC.[4][5][6]
Table 2: Reagent Concentrations and Incubation Parameters
Reagent/ParameterRecommended Concentration/ValueNotes
This compound Substrate50 µM (final concentration)Prepare from a 1 mM stock solution in DMSO.[6]
Dithiothreitol (DTT)10 mM (final concentration)Added to the reaction buffer immediately before use to maintain a reducing environment for the caspase enzyme.[6]
Cell Lysate50-250 µgThe amount of total protein from cell lysates to be used per assay well.[6]
Recombinant Caspase-60.5-1 unit/test (fluorometric)For use as a positive control or for inhibitor screening.[7]
Incubation Temperature37°COptimal temperature for caspase-6 enzymatic activity.[6][8]
Incubation Time1-2 hoursThe typical duration for the enzymatic reaction before reading the fluorescence.[5][6]

Experimental Protocols

This section details the methodologies for preparing reagents and performing a standard caspase-6 activity assay using this compound with either cell lysates or recombinant caspase-6.

Reagent Preparation
  • Cell Lysis Buffer : A common buffer composition includes 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.[8] Store at 4°C.

  • 2X Reaction Buffer : Typically composed of 40 mM HEPES (pH 7.4), 4 mM EDTA, 0.2% CHAPS, and 10% sucrose. Store at 4°C.[6] Immediately before use, add DTT to a final concentration of 20 mM (this will be diluted to 10 mM in the final reaction).

  • This compound Substrate (1 mM Stock) : Reconstitute the lyophilized substrate in DMSO.[6] Protect from light and store at -20°C.

  • AFC Standard (for calibration curve) : Prepare a stock solution of free AFC in the assay buffer to generate a standard curve for quantifying the amount of cleaved substrate.

Caspase-6 Activity Assay Protocol
  • Sample Preparation (Cell Lysates) :

    • Induce apoptosis in your cell culture using the desired method. A control (uninduced) cell culture should be run in parallel.

    • Harvest 1-5 x 10^6 cells by centrifugation.[6]

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[6]

    • Incubate the lysate on ice for 10 minutes.[6]

    • Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Procedure :

    • In a 96-well black microplate, add your samples (e.g., 50 µL of cell lysate containing 50-250 µg of protein).

    • For positive controls, add purified active caspase-6. For negative controls, use lysis buffer alone.

    • Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM.

    • Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.[6]

    • Add 5 µL of the 1 mM this compound substrate to each well to achieve a final concentration of 50 µM.[6]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

    • Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]

  • Data Analysis :

    • The fold-increase in caspase-6 activity can be determined by comparing the fluorescence readings of the induced samples to the uninduced control samples.

Visualizations: Signaling Pathways and Workflows

Apoptotic Signaling Pathway Leading to Caspase-6 Activation

The activation of caspase-6 is a critical event in the execution phase of apoptosis. This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of initiator caspases, which in turn activate executioner caspases, including caspase-6.

Caspase_Activation_Pathway Extrinsic_Signal Extrinsic Signal (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Extrinsic_Signal->Death_Receptor Binds to DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3_6_7 Procaspases -3, -6, -7 Caspase8->Procaspase3_6_7 Activates Intrinsic_Signal Intrinsic Signal (e.g., DNA Damage) Mitochondrion Mitochondrion Intrinsic_Signal->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3_6_7 Activates Caspase3_6_7 Active Caspases -3, -6, -7 Procaspase3_6_7->Caspase3_6_7 Cleavage Substrates Cellular Substrates (e.g., Lamins, PARP) Caspase3_6_7->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Apoptotic signaling pathways converging on caspase-6 activation.
Experimental Workflow for Caspase-6 Activity Assay

The following diagram illustrates the step-by-step workflow for measuring caspase-6 activity using this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Induce_Apoptosis 1. Induce Apoptosis in Cell Culture Harvest_Cells 2. Harvest Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells (Lysis Buffer on Ice) Harvest_Cells->Lyse_Cells Quantify_Protein 4. Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Plate_Setup 5. Add Lysate to 96-Well Plate Quantify_Protein->Plate_Setup Add_Buffer 6. Add 2X Reaction Buffer with DTT Plate_Setup->Add_Buffer Add_Substrate 7. Add this compound Substrate Add_Buffer->Add_Substrate Incubate 8. Incubate at 37°C (1-2 hours) Add_Substrate->Incubate Read_Fluorescence 9. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read_Fluorescence Analyze_Data 10. Analyze Data (Fold Change vs. Control) Read_Fluorescence->Analyze_Data

Workflow for the fluorometric assay of caspase-6 activity.

References

Methodological & Application

Application Notes and Protocols for Z-VEID-AFC Caspase-6 Assay in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of caspase-6 activity in cell lysates using the fluorogenic substrate Z-VEID-AFC. This assay is a sensitive and convenient method for studying apoptosis and the efficacy of potential therapeutic agents.

Introduction

Caspase-6 (Mch2) is a member of the caspase family of cysteine proteases that play a critical role in the execution phase of apoptosis. The activation of caspase-6 is a key event in the apoptotic signaling cascade, leading to the cleavage of specific cellular substrates, including nuclear lamins, which results in the characteristic morphological changes associated with programmed cell death. The this compound assay provides a straightforward method to quantify caspase-6 activity. The assay utilizes the tetrapeptide substrate Val-Glu-Ile-Asp (VEID) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-6, the substrate is cleaved, releasing the AFC fluorophore, which can be measured by a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the substrate by caspase-6. The substrate, this compound, is non-fluorescent. Upon cleavage by caspase-6 at the aspartate residue, the AFC molecule is released. Free AFC is fluorescent and can be detected with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. The rate of AFC release is a direct measure of the caspase-6 enzymatic activity.

Materials and Reagents

Reagents Provided in a Commercial Kit (Recommended) or Prepared Individually
  • This compound Substrate: Typically supplied as a 1 mM stock solution in DMSO. Store protected from light at -20°C.

  • Cell Lysis Buffer: A buffer designed to lyse cells while preserving enzyme activity.

  • 2X Reaction Buffer: An optimized buffer for the caspase-6 enzymatic reaction.

  • Dithiothreitol (DTT): A reducing agent necessary for caspase activity. Usually provided as a 1 M stock solution.

  • Free AFC Standard: For the generation of a standard curve to quantify caspase-6 activity.

Reagents and Equipment to be Supplied by the User
  • Cultured cells (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477), etoposide) for positive control

  • Caspase-6 inhibitor (e.g., Ac-VEID-CHO) for negative control

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BCA Protein Assay Kit

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm)

  • Microcentrifuge

  • Pipettes and sterile, disposable tips

  • Standard laboratory equipment (vortexer, ice bucket, etc.)

Experimental Protocols

Buffer Preparation

It is recommended to use commercially available, pre-optimized buffers. However, if preparing them in-house, the following formulations can be used as a guideline.

Table 1: Buffer Formulations

BufferComponentConcentration
Cell Lysis Buffer (1X) HEPES50 mM, pH 7.4
CHAPS0.1% (w/v)
EDTA1 mM
Protease Inhibitor CocktailAs recommended by manufacturer
2X Reaction Buffer HEPES100 mM, pH 7.2
Sucrose10% (w/v)
CHAPS0.1% (w/v)
DTT (add fresh)10 mM

Note: Just before use, add DTT to the required amount of 2X Reaction Buffer.

Cell Lysate Preparation
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to the desired confluence (typically 70-80%).

    • For positive controls, treat cells with a known apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-6 hours).

    • For negative controls, incubate an equal number of cells with the vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Adherent cells: Gently scrape the cells and transfer them to a conical tube.

    • Suspension cells: Transfer the cells directly to a conical tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

    • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 50 µL of lysis buffer per 1-5 x 10^6 cells.[1]

    • Incubate the cell suspension on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.

    • Keep the cell lysate on ice for immediate use or store at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Protein Concentration Determination (BCA Assay)

To ensure equal loading of protein for the caspase assay, determine the protein concentration of each cell lysate using a BCA Protein Assay Kit.

  • Prepare a Bovine Serum Albumin (BSA) Standard Curve:

    • Prepare a series of BSA standards with concentrations ranging from 0 to 2000 µg/mL.

  • Prepare Samples:

    • In a 96-well clear, flat-bottom microplate, add 25 µL of each BSA standard and a small volume (e.g., 5-10 µL) of each cell lysate in triplicate.

  • BCA Reaction:

    • Prepare the BCA working reagent according to the manufacturer's instructions.

    • Add 200 µL of the BCA working reagent to each well containing the standards and samples.

    • Mix thoroughly on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Determine the protein concentration of your cell lysates by interpolating their absorbance values from the standard curve.

Caspase-6 Activity Assay
  • Prepare Cell Lysates:

    • Based on the protein concentration determined by the BCA assay, dilute the cell lysates with ice-cold Cell Lysis Buffer to a final concentration of 1-4 mg/mL. A typical assay uses 50-200 µg of total protein per well.[1]

  • Set up the Assay Plate:

    • In a 96-well black, flat-bottom microplate, add 50 µL of each diluted cell lysate per well.

    • Controls:

      • Negative Control (Uninduced): Lysate from untreated cells.

      • Positive Control (Induced): Lysate from cells treated with an apoptosis inducer.

      • Inhibitor Control: Pre-incubate a positive control lysate with a caspase-6 inhibitor (e.g., 10 µM Ac-VEID-CHO) for 10-15 minutes at 37°C before adding the reaction buffer and substrate.

      • Blank: 50 µL of Cell Lysis Buffer without cell lysate to measure background fluorescence.

  • Prepare the Reaction Mix:

    • Prepare a sufficient volume of 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water and adding DTT to a final concentration of 10 mM.

    • Add 50 µL of the 1X Reaction Buffer to each well.

  • Initiate the Reaction:

    • Add 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis and Quantification

The fold-increase in caspase-6 activity can be determined by comparing the fluorescence of the treated samples to the untreated control. For more quantitative results, a standard curve can be generated using free AFC.

  • AFC Standard Curve:

    • Prepare a series of AFC standards (e.g., 0, 5, 10, 25, 50, 100 µM) in 1X Reaction Buffer.

    • Add 100 µL of each standard to separate wells of the 96-well black plate.

    • Measure the fluorescence as described above.

    • Plot the fluorescence values against the AFC concentration to generate a standard curve.

  • Calculation of Caspase-6 Activity:

    • Subtract the blank fluorescence reading from all sample readings.

    • Use the AFC standard curve to convert the net fluorescence values of the samples into the amount of AFC released (in pmol or nmol).

    • Calculate the caspase-6 activity using the following formula:

    Caspase-6 Activity (pmol/min/mg) = (AFC released (pmol)) / (Incubation time (min) x Protein amount (mg))

Data Presentation

Table 2: Example of Caspase-6 Activity Data

SampleProtein (µg)Fluorescence (RFU)Net Fluorescence (RFU)Caspase-6 Activity (pmol/min/mg)Fold Increase
Blank015000-
Untreated Control10050035029.21.0
Treated Sample10025002350195.86.7
Inhibitor Control10060045037.51.3

Troubleshooting

Table 3: Troubleshooting Guide

ProblemPossible CauseSolution
High background fluorescence Substrate degradationStore this compound substrate protected from light at -20°C. Thaw immediately before use.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Low or no signal in positive control Insufficient apoptosis inductionOptimize the concentration and incubation time of the apoptosis-inducing agent.
Inactive caspase-6Ensure proper cell lysis and sample handling to preserve enzyme activity. Avoid repeated freeze-thaw cycles.
DTT omitted or degradedAdd fresh DTT to the reaction buffer immediately before use.
High variability between replicates Inaccurate pipettingUse calibrated pipettes and ensure proper mixing.
Uneven cell densityEnsure a single-cell suspension before seeding and lysis.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with PBS to maintain humidity.

Visualizing the Workflow and Pathway

Caspase-6 Signaling Pathway

Caspase6_Pathway Caspase-6 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-6 Procaspase-6 Caspase-8->Procaspase-6 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-6 Caspase-6 Caspase-6 Procaspase-6->Caspase-6 activates Cellular Substrates (e.g., Lamin A/C) Cellular Substrates (e.g., Lamin A/C) Caspase-6->Cellular Substrates (e.g., Lamin A/C) cleaves Apoptosis Apoptosis Cellular Substrates (e.g., Lamin A/C)->Apoptosis

Caption: Caspase-6 activation cascade.

Experimental Workflow for this compound Assay

Assay_Workflow This compound Assay Workflow cluster_prep Sample Preparation cluster_assay Caspase-6 Assay cluster_analysis Data Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Protein Quantification (BCA) Protein Quantification (BCA) Cell Lysis->Protein Quantification (BCA) Prepare Lysates & Controls Prepare Lysates & Controls Protein Quantification (BCA)->Prepare Lysates & Controls Add Reaction Buffer Add Reaction Buffer Prepare Lysates & Controls->Add Reaction Buffer Add this compound Substrate Add this compound Substrate Add Reaction Buffer->Add this compound Substrate Incubate at 37°C Incubate at 37°C Add this compound Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Calculate Caspase-6 Activity Calculate Caspase-6 Activity Measure Fluorescence->Calculate Caspase-6 Activity Generate AFC Standard Curve Generate AFC Standard Curve Generate AFC Standard Curve->Calculate Caspase-6 Activity

Caption: this compound experimental workflow.

References

Application Note: Optimal Use of Z-VEID-AFC for Caspase-6 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-6 (Mch2) is an executioner caspase that plays a significant role in the apoptotic signaling cascade.[1] Its activation, through cleavage by initiator caspases like caspase-8 and -9 or via autoactivation, leads to the proteolysis of key cellular substrates, culminating in the dismantling of the cell.[2][3] One of its critical substrates is Lamin A, a nuclear envelope protein whose cleavage leads to nuclear fragmentation.[2][4] Given its role in apoptosis and its implication in neurodegenerative diseases like Alzheimer's and Huntington's disease, the accurate measurement of caspase-6 activity is crucial for research and drug development.[1][2]

This application note provides a detailed guide on the use of Z-VEID-AFC, a fluorogenic substrate, for the quantitative measurement of caspase-6 activity. It is important to note that This compound is a substrate for measuring enzyme activity in biochemical assays (e.g., in cell lysates) and not an inhibitor intended for use in live cell culture to modulate apoptosis.[5][6] The protocols herein describe the optimal concentrations and procedures for using this compound in vitro.

Caspase-6 Signaling Pathway

Caspase-6 is an effector caspase activated during apoptosis. Procaspase-6 can be processed and activated by initiator caspases (such as caspase-7, 8, and 10) or through autoactivation.[2][7] Once active, caspase-6 cleaves a specific set of cellular proteins, including nuclear lamins, α-Tubulin, and Drebrin, contributing to the morphological changes characteristic of apoptosis.[1][2]

Caspase6_Pathway cluster_activation Activation cluster_downstream Downstream Effects Apoptotic_Signal Apoptotic Signal (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (Caspase-8, -9, -10) Apoptotic_Signal->Initiator_Caspases Procaspase6 Procaspase-6 (Zymogen) Initiator_Caspases->Procaspase6 Cleavage Active_Caspase6 Active Caspase-6 Procaspase6->Active_Caspase6 Processing Autoactivation Autoactivation Procaspase6->Autoactivation Substrates Cellular Substrates Active_Caspase6->Substrates Cleavage Autoactivation->Active_Caspase6 LaminA Lamin A/C Substrates->LaminA Cytoskeletal α-Tubulin, Drebrin, Spinophilin Substrates->Cytoskeletal Apoptosis Apoptosis LaminA->Apoptosis Cytoskeletal->Apoptosis

Figure 1. Simplified Caspase-6 activation pathway.

Data Presentation: Quantitative Summary

For accurate and reproducible results, using this compound at the appropriate concentrations and measuring its cleavage product with the correct instrument settings is essential.

Table 1: Properties of this compound and its Fluorescent Product

Parameter Value Reference
Full Name Z-Val-Glu-Ile-Asp-AFC N/A
Target Enzyme Caspase-6 [6]
Reporter Group AFC (7-Amino-4-trifluoromethylcoumarin) [8]
Excitation Wavelength 390-400 nm [4][9]
Emission Wavelength 505-540 nm [4][9]

| Recommended Solvent | DMSO (High Grade) |[9] |

Table 2: Recommended Concentrations for this compound in Caspase-6 Activity Assays

Solution Type Recommended Concentration Notes Reference
Stock Solution 1-4 mM in DMSO Store at -20°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles. [9][10]
Final Working Concentration 50 µM This concentration is typically used in the final reaction mixture containing cell lysate or purified enzyme. [11]

| Cell Lysate Protein | 50-200 µg per reaction | The optimal amount may vary by cell type and the level of apoptosis induction. |[4] |

Experimental Workflow

The general procedure for measuring caspase-6 activity involves inducing apoptosis in a cell culture, preparing a cell lysate, and then performing a fluorometric assay using the this compound substrate.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_lysate_prep Lysate Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis A 1. Cell Culture (e.g., SK-N-AS, Jurkat) B 2. Induce Apoptosis (e.g., Staurosporine (B1682477), anti-Fas) A->B C 3. Harvest Cells (Adherent & Floating) B->C D 4. Lyse Cells (On ice) C->D E 5. Centrifuge & Collect (Cytosolic Extract) D->E F 6. Set up Reaction (Lysate + Buffer + this compound) E->F G 7. Incubate (Room Temp or 37°C) F->G H 8. Measure Fluorescence (Ex: 400 nm, Em: 505 nm) G->H I 9. Calculate Activity (Relative to control) H->I

Figure 2. Workflow for Caspase-6 activity measurement.

Experimental Protocols

Protocol 1: Preparation of Reagents

  • This compound Substrate Stock Solution (1 mM):

    • Dissolve 1 mg of this compound (MW will vary slightly, check supplier) in the appropriate volume of high-quality DMSO. For a substrate with a MW of ~820 g/mol , this is approximately 1.22 mL.[12]

    • Vortex thoroughly to ensure the substrate is fully dissolved.

    • Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.[9]

  • Cell Lysis Buffer (50 mL):

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 0.1% CHAPS

    • 1 mM EDTA

    • 10% Glycerol

    • Before use, add 10 mM DTT.

  • 2X Reaction Buffer (10 mL):

    • 100 mM HEPES, pH 7.4

    • 200 mM NaCl

    • 0.2% CHAPS

    • 2 mM EDTA

    • 20% Glycerol

    • Immediately before use, add DTT to a final concentration of 20 mM (e.g., add 200 µL of 1 M DTT stock).[10]

Protocol 2: Preparation of Cell Lysates

This protocol is for a 100-mm dish or T75 flask, which typically yields 1-2 x 10⁷ cells.

  • Induce apoptosis in your cell line using a known stimulus (e.g., 1-3 µM staurosporine for 3-6 hours).[13] Include a non-induced (vehicle control) sample.

  • For adherent cells: Collect the culture medium, which contains apoptotic cells that have detached. Wash the plate with PBS and add this wash to the collected medium. Trypsinize the remaining adherent cells and combine them with the collected medium/wash.

  • For suspension cells: Directly collect the cells from the culture flask.

  • Centrifuge the combined cell suspension at 400 x g for 5 minutes at 4°C.[9]

  • Discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS and transfer to a microcentrifuge tube.

  • Pellet the cells again by centrifuging at full speed for 1 minute.

  • Discard the supernatant and add 100 µL of ice-cold Cell Lysis Buffer per 10⁷ cells.[9]

  • Incubate on ice for 10-15 minutes.

  • Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the assay. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 3: Caspase-6 Activity Assay

This protocol is designed for a 96-well black, clear-bottom plate suitable for fluorescence measurements.

  • Assay Setup: In each well, prepare the reactions as follows. It is recommended to run all samples and controls in triplicate.

    • Sample Wells:

      • 50 µL of cell lysate (containing 50-200 µg of total protein).

      • 50 µL of 2X Reaction Buffer (with freshly added DTT).

    • Negative Control Wells (Non-induced):

      • 50 µL of lysate from control (non-induced) cells.

      • 50 µL of 2X Reaction Buffer.

    • Blank Wells (Buffer + Substrate):

      • 50 µL of Cell Lysis Buffer.

      • 50 µL of 2X Reaction Buffer.

  • Reaction Initiation:

    • Add 5 µL of the 1 mM this compound stock solution to each well (for a final concentration of ~50 µM).[11]

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4]

    • Readings can be taken kinetically (e.g., every 5-10 minutes for 1-2 hours) or as a single endpoint measurement after a fixed incubation time (e.g., 60 minutes). A kinetic reading is often preferred to ensure the reaction is in the linear range.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all sample and control readings.

    • Plot the fluorescence intensity versus time for kinetic assays. The slope of the linear portion of this curve is proportional to the caspase-6 activity.

    • Calculate the fold-increase in caspase-6 activity by dividing the activity rate of the apoptotic sample by the activity rate of the non-induced control sample.

Logical Relationship: Inhibitor Screening

This compound is commonly used to screen for caspase-6 inhibitors. In this setup, increasing concentrations of a test inhibitor are expected to decrease the rate of AFC release, thus lowering the fluorescent signal.

Inhibitor_Screening Inhibitor_Conc Inhibitor Concentration Caspase6_Activity Caspase-6 Activity Inhibitor_Conc->Caspase6_Activity Increases -> Decreases Rel1 Inverse Relationship Fluorescence Fluorescence Signal (AFC Release) Caspase6_Activity->Fluorescence Decreases -> Decreases Rel2 Direct Relationship

Figure 3. Logic of a caspase-6 inhibitor screening assay.

References

Application Notes and Protocols for Caspase-6 Activity Assays using Z-VEID-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the use of the fluorogenic substrate Z-VEID-AFC to measure the activity of caspase-6, a key enzyme implicated in apoptosis and neurodegenerative diseases.

Introduction

Caspase-6 is a member of the caspase family of cysteine proteases that play crucial roles in programmed cell death (apoptosis). The substrate this compound is a synthetic peptide, Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethyl coumarin, designed to be a specific substrate for caspase-6. The assay principle is based on the cleavage of the AFC fluorophore from the peptide by active caspase-6. Upon cleavage, free AFC emits a quantifiable yellow-green fluorescence (Ex/Em = 400/505 nm), which is directly proportional to caspase-6 activity. While VEID is preferentially cleaved by caspase-6, some cross-reactivity with caspases-3 and -7 has been observed, particularly at higher substrate concentrations[1].

Key Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Km and kcat for caspase-6.

  • Inhibitor Screening: High-throughput screening of potential caspase-6 inhibitors.

  • Apoptosis Studies: Measurement of caspase-6 activation in cell lysates and tissues following apoptotic stimuli.

  • Drug Discovery: Evaluating the efficacy of therapeutic candidates targeting caspase-6 in various disease models.

Quantitative Data Summary

The following tables summarize key quantitative data for caspase-6 activity assays using a VEID-based substrate.

Table 1: Kinetic Parameters for Caspase-6 with VEID Substrate

SubstrateKm (μM)kcat (sec-1)kcat/Km (M-1sec-1)
VEID30.9 ± 2.24.3 ± 0.12139,200

Data obtained from kinetic measurements of Ac-VEID-AFC cleavage by caspase-6[1].

Table 2: Recommended Concentration Ranges for Assay Components

ComponentWorking ConcentrationNotes
This compound Substrate5 - 100 µMHigher concentrations may lead to cleavage by other caspases like caspase-3 and -7[1].
Recombinant Caspase-65 - 500 nMThe optimal concentration depends on the specific activity of the enzyme preparation.
Cell Lysate Protein10 - 100 µgThe amount should be optimized for each cell type and experimental condition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general caspase activation pathway involving caspase-6 and the experimental workflow for a typical caspase-6 activity assay.

CaspaseSignaling cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Substrates Extrinsic Pathway (e.g., FasL, TNFα) Extrinsic Pathway (e.g., FasL, TNFα) Caspase-8 Caspase-8 Extrinsic Pathway (e.g., FasL, TNFα)->Caspase-8 Intrinsic Pathway (e.g., DNA damage) Intrinsic Pathway (e.g., DNA damage) Caspase-9 Caspase-9 Intrinsic Pathway (e.g., DNA damage)->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Caspase-6 Caspase-6 Caspase-3->Caspase-6 PARP PARP Caspase-3->PARP Other structural proteins Other structural proteins Caspase-3->Other structural proteins Caspase-7 Caspase-7 Caspase-7->PARP Caspase-7->Other structural proteins Lamin A/C Lamin A/C Caspase-6->Lamin A/C Caspase-6->Other structural proteins Apoptosis Apoptosis Lamin A/C->Apoptosis PARP->Apoptosis Other structural proteins->Apoptosis

Caption: Simplified overview of the caspase activation cascade leading to apoptosis.

CaspaseAssayWorkflow cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis Induce Apoptosis (in cells) Induce Apoptosis (in cells) Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis (in cells)->Prepare Cell Lysate Add Sample (Lysate or Enzyme) Add Sample (Lysate or Enzyme) Prepare Cell Lysate->Add Sample (Lysate or Enzyme) Purified Caspase-6 Purified Caspase-6 Purified Caspase-6->Add Sample (Lysate or Enzyme) Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Add Sample (Lysate or Enzyme) Add this compound Substrate Add this compound Substrate Add Sample (Lysate or Enzyme)->Add this compound Substrate Incubate Incubate Add this compound Substrate->Incubate Measure Fluorescence (Ex/Em = 400/505 nm) Measure Fluorescence (Ex/Em = 400/505 nm) Incubate->Measure Fluorescence (Ex/Em = 400/505 nm) Data Analysis Data Analysis Measure Fluorescence (Ex/Em = 400/505 nm)->Data Analysis

Caption: General experimental workflow for the this compound caspase-6 activity assay.

Experimental Protocols

Protocol 1: In Vitro Caspase-6 Activity Assay with Purified Enzyme

This protocol is suitable for kinetic studies and inhibitor screening using purified, active caspase-6.

Materials:

  • Active, purified human recombinant caspase-6

  • Caspase-6 substrate: this compound

  • Caspase Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT[1].

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the Caspase Assay Buffer and keep it on ice. The buffer should be freshly prepared, especially the DTT component.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the purified caspase-6 to the desired concentration in Caspase Assay Buffer immediately before use.

  • Assay Reaction:

    • Add 50 µL of diluted caspase-6 to each well of the 96-well plate.

    • To initiate the reaction, add 50 µL of 2X this compound substrate solution (e.g., 200 µM for a final concentration of 100 µM) to each well.

    • For kinetic assays, immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • For kinetic assays, take readings every 5 minutes for 1 hour[1].

    • For endpoint assays, incubate the plate at 37°C for 1 hour, protected from light, before reading the fluorescence.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.

    • For endpoint assays, subtract the fluorescence of a no-enzyme control from the values of the samples.

Protocol 2: Caspase-6 Activity Assay in Cell Lysates

This protocol is designed to measure caspase-6 activity in cells that have been induced to undergo apoptosis.

Materials:

  • Cells cultured in appropriate medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.01% Triton X-100)

  • Caspase Assay Buffer (as described in Protocol 1)

  • This compound substrate

  • 96-well black microplate

  • Fluorescence microplate reader

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a culture plate and treat with an apoptosis-inducing agent for the desired time (e.g., 3-6 hours)[2]. Include an untreated control group.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 20-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Reaction:

    • In a 96-well black microplate, add 50-100 µg of cell lysate protein per well and adjust the volume to 50 µL with Caspase Assay Buffer[1].

    • Initiate the reaction by adding 50 µL of 2X this compound substrate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light[3][4]. For low activity samples, the incubation time can be extended.

    • Measure the fluorescence intensity at Ex/Em = 400/505 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (assay buffer without lysate) from all readings.

    • Normalize the fluorescence signal to the protein concentration of the cell lysate.

    • Express the caspase-6 activity as the fold-increase in fluorescence compared to the untreated control.

Important Considerations

  • Specificity: As this compound can be cleaved by other caspases, it is recommended to use specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3/7) in parallel wells to confirm the specificity of the caspase-6 activity.

  • Linear Range: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the incubation time. A time-course experiment is recommended to determine the optimal incubation period.

  • Controls: Always include appropriate controls, such as a no-enzyme/no-lysate control, an uninduced cell lysate control, and a positive control with purified caspase-6.

  • Standard Curve: To quantify the amount of cleaved AFC, a standard curve can be generated using known concentrations of free AFC.

  • Storage: Aliquot and store the this compound stock solution at -20°C and protect it from light and repeated freeze-thaw cycles.

References

Application Notes and Protocols for Z-VEID-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VEID-AFC (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-6. Caspases, a family of cysteine-aspartic proteases, play a pivotal role in the execution phase of apoptosis (programmed cell death) and in inflammation. Caspase-6, in particular, has been implicated in the cleavage of key cellular proteins, including nuclear lamins, and is a significant target in the study of neurodegenerative diseases such as Huntington's and Alzheimer's disease.

The assay principle is based on the cleavage of the tetrapeptide sequence VEID from the AFC fluorophore by active caspase-6. Upon cleavage, the free AFC emits a strong yellow-green fluorescence, which can be quantified to determine caspase-6 activity. This application note provides a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO) and its subsequent use in a fluorometric caspase-6 activity assay.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₈H₄₄F₃N₅O₁₂
Molecular Weight 819.78 g/mol
Appearance Lyophilized white to off-white powder
Solubility Soluble in DMSO (e.g., up to 20 mM)[1], DMF
Excitation Wavelength (cleaved AFC) ~400 nm
Emission Wavelength (cleaved AFC) ~505 nm

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula:

    Volume of DMSO (µL) = [Mass of this compound (mg) / Molecular Weight ( g/mol )] * 1,000,000 / 10

    For example, for 1 mg of this compound (MW: 819.78 g/mol ): Volume of DMSO (µL) = [1 mg / 819.78 g/mol ] * 100,000 = 122 µL

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Carefully add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution is stable for at least 6 months.

G cluster_prep Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate calculate Calculate Required Volume of DMSO for 10 mM Stock equilibrate->calculate add_dmso Add Anhydrous DMSO to Lyophilized this compound calculate->add_dmso vortex Vortex Until Fully Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caspase-6 Activity Assay

This protocol provides a general method for measuring caspase-6 activity in cell lysates using the prepared this compound stock solution. The final concentration of the substrate and the amount of cell lysate may need to be optimized for different cell types and experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell lysate containing active caspase-6

  • Caspase Assay Buffer (see composition below)

  • Dithiothreitol (DTT)

  • 96-well black microplate (for fluorescence reading)

  • Fluorometric microplate reader

Caspase Assay Buffer Composition (1X):

ComponentFinal Concentration
HEPES20-50 mM, pH 7.2-7.5
NaCl100 mM
CHAPS0.1% (w/v)
EDTA1 mM
Glycerol10% (v/v)
DTT5-10 mM (add fresh)

Note: The exact composition of the assay buffer can be adapted from various sources. A common recipe is 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.[2]

Procedure:

  • Prepare 1X Caspase Assay Buffer: Prepare the assay buffer from stock solutions and add DTT fresh just before use. Keep the buffer on ice.

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction mix for the desired number of assays. For each well, you will typically need:

    • Cell Lysate: 20-100 µg of total protein (the volume will vary depending on the protein concentration of your lysate).

    • 1X Caspase Assay Buffer: Adjust the volume to bring the total volume to 100 µL per well.

  • Prepare Substrate Dilution: Dilute the 10 mM this compound stock solution in 1X Caspase Assay Buffer to a 2X working concentration. For a final concentration of 50 µM in the assay, prepare a 100 µM (2X) solution.

    • Example: To prepare 1 mL of 100 µM 2X substrate solution, add 10 µL of 10 mM this compound stock to 990 µL of 1X Caspase Assay Buffer.

  • Set up the Assay Plate:

    • Add your reaction mix (cell lysate in assay buffer) to the wells of a 96-well black microplate.

    • Include appropriate controls:

      • Blank: 1X Caspase Assay Buffer without cell lysate.

      • Negative Control: Cell lysate from untreated or non-apoptotic cells.

      • Positive Control (optional): Purified active caspase-6.

  • Initiate the Reaction: Add an equal volume of the 2X this compound working solution to each well to start the reaction. For example, add 100 µL of the reaction mix and 100 µL of the 2X substrate solution for a final volume of 200 µL.

  • Incubate: Incubate the plate at 37°C, protected from light, for 30-60 minutes. The optimal incubation time may vary and should be determined empirically.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

G cluster_prep Assay Preparation cluster_assay Assay Execution prepare_buffer Prepare 1X Caspase Assay Buffer with Fresh DTT dilute_substrate Dilute this compound Stock to 2X Working Concentration prepare_buffer->dilute_substrate prepare_lysate Prepare Cell Lysate Samples and Controls add_lysate Add Lysate and Buffer to 96-well Plate prepare_lysate->add_lysate add_substrate Add 2X Substrate to Initiate Reaction dilute_substrate->add_substrate add_lysate->add_substrate incubate Incubate at 37°C (Protected from Light) add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->read_fluorescence

Signaling Pathway Context

This compound is utilized to measure the activity of caspase-6, an executioner caspase in the apoptotic signaling pathway. The activation of caspase-6 can be initiated by upstream initiator caspases such as caspase-8 and caspase-9.

G cluster_initiators Initiator Caspases cluster_executioners Executioner Caspases cluster_assay Caspase-6 Assay caspase8 Caspase-8 caspase3 Caspase-3 caspase8->caspase3 caspase6 Caspase-6 caspase8->caspase6 caspase9 Caspase-9 caspase9->caspase3 caspase7 Caspase-7 caspase9->caspase7 zveidafc This compound (Non-fluorescent) caspase6->zveidafc Cleavage afc AFC (Fluorescent) zveidafc->afc

Data Interpretation

The fluorescence intensity is directly proportional to the amount of AFC released, which in turn is proportional to the caspase-6 activity in the sample. Data can be expressed as relative fluorescence units (RFU) or converted to the concentration of released AFC using a standard curve prepared with known concentrations of free AFC.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Contaminated reagents or buffer.Use fresh, high-purity reagents and sterile water. Prepare fresh buffer.
Autofluorescence of cell lysate.Run a blank with lysate but no substrate and subtract the background.
Low or no signal Inactive caspase-6 in the lysate.Ensure the apoptosis induction protocol was successful. Use a positive control.
Degraded this compound substrate.Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
Incorrect filter settings on the plate reader.Verify the excitation and emission wavelengths are set correctly for AFC.
Inconsistent results Pipetting errors.Use calibrated pipettes and be careful with small volumes.
Temperature fluctuations during incubation.Ensure a stable incubation temperature.
Incomplete dissolution of this compound.Ensure the stock solution is fully dissolved before use.

References

Application Notes and Protocols for Z-VEID-AFC Assay in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Z-VEID-AFC assay for the specific and sensitive detection of caspase-6 activity in neuroblastoma cell lines. This assay is a valuable tool for studying apoptosis, screening potential therapeutic compounds, and elucidating the molecular mechanisms of cell death in this pediatric cancer.

Introduction to Caspase-6 in Neuroblastoma Apoptosis

Neuroblastoma, a common solid tumor in children, exhibits a high degree of clinical and biological heterogeneity. The evasion of apoptosis, or programmed cell death, is a key factor in the development of aggressive, treatment-resistant neuroblastoma.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[2] Caspase-6 is an executioner caspase that, once activated, cleaves a specific set of cellular substrates, leading to the dismantling of the cell.[3] Its activation can be initiated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2] In the extrinsic pathway, initiator caspase-8 activates downstream effector caspases, including caspase-6.[2] The intrinsic pathway involves the activation of initiator caspase-9, which in turn can activate caspase-6.[2] Understanding the activity of caspase-6 in different neuroblastoma cell lines can provide insights into their apoptotic potential and sensitivity to therapeutic agents.

Principle of the this compound Assay

The this compound assay is a fluorometric method for measuring the activity of caspase-6.[4] The assay utilizes a synthetic tetrapeptide substrate, Z-Val-Glu-Ile-Asp (Z-VEID), which is a preferred cleavage site for caspase-6.[3] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by active caspase-6 at the aspartate residue, the free AFC molecule is released and emits a strong, yellow-green fluorescence when excited by light at approximately 400 nm.[4] The intensity of this fluorescence, which can be measured using a fluorometer or a fluorescence microplate reader at an emission wavelength of around 505 nm, is directly proportional to the amount of active caspase-6 in the sample.[4]

Data Presentation: Caspase-6 Activity in Neuroblastoma Cell Lines

The following table summarizes representative data on the induction of caspase activity in various neuroblastoma cell lines upon treatment with apoptosis-inducing agents. It is important to note that this data is collated from multiple sources and may not be directly comparable due to variations in experimental conditions, including the specific caspase substrate used (some studies measure general caspase-3/7 activity) and the concentration and duration of the inducing agent.

Cell LineApoptosis InducerFold Induction of Caspase Activity (relative to untreated control)Reference(s)
SK-N-AS Staurosporine (3 µM, 6 hours)Robust caspase induction observed (qualitative)[5]
CDDO-Me (250 nM, 30 min)~6-20 fold (caspase-3 and -8)
SH-SY5Y Staurosporine (1µM, 5 hours)Significant increase in caspase-3/7 activity[6]
Co-culture with MSCs (7 days)~3.56 fold (caspase-3)[7]
IMR-32 CSB suppressionDrastic induction of caspase-9 and -3 (qualitative)[8][9]

Experimental Protocols

Cell Culture and Treatment

Standard protocols for the culture of neuroblastoma cell lines such as SH-SY5Y, SK-N-AS, and IMR-32 should be followed.

  • Cell Seeding: Plate neuroblastoma cells in a 96-well, black, clear-bottom microplate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Induction of Apoptosis: Treat the cells with the desired concentration of the apoptosis-inducing agent (e.g., staurosporine, etoposide, or a novel compound) or the corresponding vehicle control. A typical treatment duration is 4-24 hours, but this should be optimized for the specific cell line and inducer.

This compound Assay Protocol (Cell Lysate-Based)

This protocol is adapted from commercially available caspase-6 fluorometric assay kits.

Materials:

  • Neuroblastoma cells cultured in a 96-well plate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • This compound substrate (1 mM stock solution in DMSO)

  • Dithiothreitol (DTT, 1 M stock)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Fluorometer or fluorescence microplate reader with 400 nm excitation and 505 nm emission filters

Procedure:

  • Cell Harvesting and Lysis:

    • After the treatment period, gently remove the culture medium from the wells.

    • Wash the cells once with 100 µL of ice-cold PBS.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10-15 minutes with gentle shaking.

    • Centrifuge the plate at 800 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a fresh, chilled 96-well plate.

  • Protein Quantification (Optional but Recommended):

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This will allow for normalization of caspase activity to the total protein amount.

  • Caspase-6 Activity Measurement:

    • Prepare the assay cocktail by mixing 2X Reaction Buffer with the this compound substrate. A final substrate concentration of 50 µM is commonly used. For example, for each reaction, mix 50 µL of 2X Reaction Buffer with 2.5 µL of 1 mM this compound.

    • Add 50 µL of the assay cocktail to each well containing 50 µL of cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis:

  • If protein quantification was performed, normalize the fluorescence readings to the protein concentration of each sample.

  • Calculate the fold increase in caspase-6 activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the vehicle-treated control samples.

Visualizations

Apoptosis_Signaling_Pathway_in_Neuroblastoma cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., TNF, FasL) Death Ligands (e.g., TNF, FasL) Death Receptors Death Receptors Death Ligands (e.g., TNF, FasL)->Death Receptors binds Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits & activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-6 Procaspase-6 Caspase-8->Procaspase-6 activates Chemotherapy / DNA Damage Chemotherapy / DNA Damage Mitochondrion Mitochondrion Chemotherapy / DNA Damage->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits & activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-6 activates Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Cellular Substrates Cellular Substrates Caspase-6->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Z_VEID_AFC_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed Neuroblastoma Cells Seed Neuroblastoma Cells Incubate (24h) Incubate (24h) Seed Neuroblastoma Cells->Incubate (24h) Treat with Apoptosis Inducer Treat with Apoptosis Inducer Incubate (24h)->Treat with Apoptosis Inducer Incubate (4-24h) Incubate (4-24h) Treat with Apoptosis Inducer->Incubate (4-24h) Lyse Cells Lyse Cells Incubate (4-24h)->Lyse Cells Collect Lysate Collect Lysate Lyse Cells->Collect Lysate Add Assay Cocktail (this compound) Add Assay Cocktail (this compound) Collect Lysate->Add Assay Cocktail (this compound) Incubate (37°C, 1-2h) Incubate (37°C, 1-2h) Add Assay Cocktail (this compound)->Incubate (37°C, 1-2h) Measure Fluorescence (Ex:400nm, Em:505nm) Measure Fluorescence (Ex:400nm, Em:505nm) Incubate (37°C, 1-2h)->Measure Fluorescence (Ex:400nm, Em:505nm) Normalize to Protein Content Normalize to Protein Content Measure Fluorescence (Ex:400nm, Em:505nm)->Normalize to Protein Content Calculate Fold Induction Calculate Fold Induction Normalize to Protein Content->Calculate Fold Induction

References

Application Notes and Protocols for In Vivo Caspase-6 Activity Measurement using Z-VEID-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-6, a member of the cysteine-aspartic protease family, plays a significant role in the execution phase of apoptosis and has been increasingly implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease. Unlike other executioner caspases, caspase-6 has unique substrate specificities and activation mechanisms, making it a critical target for therapeutic intervention and a valuable biomarker for disease progression. The fluorogenic substrate Z-VEID-AFC is a valuable tool for the sensitive detection of caspase-6 activity. This peptide-based substrate, containing the caspase-6 recognition sequence Val-Glu-Ile-Asp (VEID), is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-6, the substrate is cleaved, releasing free AFC, which can be detected by its fluorescence, providing a quantitative measure of enzyme activity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in measuring caspase-6 activity in vivo, a critical step in understanding its role in disease models and for the preclinical evaluation of novel therapeutics.

Mechanism of Action of this compound

The fundamental principle behind the use of this compound lies in the specific recognition and cleavage of the VEID peptide sequence by active caspase-6.

cluster_0 Mechanism of this compound Cleavage This compound This compound Cleavage Cleavage This compound->Cleavage Substrate Active_Caspase6 Active_Caspase6 Active_Caspase6->Cleavage Enzyme Z-VEID Z-VEID Cleavage->Z-VEID Product 1 AFC AFC (Fluorescent) Cleavage->AFC Product 2

Caption: Mechanism of this compound cleavage by active caspase-6.

Caspase-6 Signaling Pathways

Caspase-6 is involved in multiple cellular pathways, most notably the apoptotic cascade. It can be activated by initiator caspases such as caspase-8 and caspase-9 and, in turn, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, aberrant caspase-6 activation is a key event in neurodegenerative diseases, where it cleaves specific proteins like huntingtin (HTT) and amyloid precursor protein (APP), contributing to neuronal dysfunction and death.

cluster_0 Caspase-6 Signaling in Apoptosis and Neurodegeneration Apoptotic_Stimuli Apoptotic_Stimuli Caspase8_9 Initiator Caspases (Caspase-8, -9) Apoptotic_Stimuli->Caspase8_9 Neurodegenerative_Triggers Neurodegenerative_Triggers Active_Caspase6 Active Caspase-6 Neurodegenerative_Triggers->Active_Caspase6 Caspase8_9->Active_Caspase6 activates Apoptotic_Substrates Apoptotic Substrates (e.g., Lamins) Active_Caspase6->Apoptotic_Substrates cleaves Neuro_Substrates Neurodegenerative Substrates (e.g., Huntingtin, APP) Active_Caspase6->Neuro_Substrates cleaves Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis Neuronal_Dysfunction Neuronal_Dysfunction Neuro_Substrates->Neuronal_Dysfunction

Caption: Simplified overview of caspase-6 signaling pathways.

Data Presentation

The following table summarizes key quantitative data for this compound, derived from in vitro studies, which can serve as a reference for designing and interpreting in vivo experiments.

ParameterValueSpecies/SystemReference
Excitation Wavelength 395-400 nmIn vitro[1]
Emission Wavelength 495-505 nmIn vitro[1]
Substrate Concentration (in vitro) 50-100 µMCell lysates[2][3]
Incubation Time (in vitro) 1-2 hoursCell lysates[3][4]
Incubation Temperature (in vitro) 37°CCell lysates[2][3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Tissue Collection

This protocol describes a general procedure for the administration of this compound to a mouse model to assess caspase-6 activity in a target tissue. Note: This is a generalized protocol and may require optimization for specific animal models and research questions. A pilot study is highly recommended to determine the optimal dose, administration route, and time course for your specific model.

Materials:

  • This compound substrate

  • Sterile, pyrogen-free vehicle (e.g., PBS, DMSO/saline mixture)

  • Animal model of interest (e.g., mouse)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue dissection

  • Liquid nitrogen or dry ice for snap-freezing

  • Homogenization buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in a sterile vehicle. The final concentration of DMSO should be minimized to avoid toxicity.

  • Animal Administration:

    • Administer the this compound solution to the animal. Common routes of administration include:

      • Intraperitoneal (IP) injection: A common and relatively simple route.

      • Intravenous (IV) injection: For rapid systemic distribution.

      • Direct tissue injection (e.g., intracerebral): For localized delivery and to bypass barriers like the blood-brain barrier.

    • The dosage will need to be determined empirically. A starting point could be in the range of 1-10 mg/kg.

    • Include a vehicle control group that receives the same volume of the vehicle without the substrate.

  • Incubation Period:

    • Allow the substrate to distribute and be processed by active caspases. The optimal time will vary depending on the animal model, the target tissue, and the route of administration. A time-course experiment (e.g., 1, 2, 4, 6 hours post-injection) is recommended.

  • Tissue Collection:

    • At the designated time point, euthanize the animal according to approved institutional protocols.

    • Rapidly dissect the target tissue(s) of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen or on dry ice to halt enzymatic activity.

    • Store the frozen tissues at -80°C until further processing.

Protocol 2: Ex Vivo Measurement of Caspase-6 Activity in Tissue Homogenates

This protocol outlines the procedure for quantifying the fluorescent signal from cleaved AFC in tissue homogenates.

Materials:

  • Frozen tissue samples from Protocol 1

  • Homogenization buffer

  • Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

  • Microcentrifuge

  • Fluorometer or fluorescent plate reader with appropriate filters (Excitation: ~400 nm, Emission: ~505 nm).[3]

  • 96-well black microplates

  • AFC standard for calibration curve

Procedure:

  • Tissue Homogenization:

    • Thaw the frozen tissue samples on ice.

    • Add ice-cold homogenization buffer to the tissue (a typical ratio is 100 mg of tissue per 1 mL of buffer).

    • Homogenize the tissue until a uniform lysate is obtained.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of each tissue lysate using a standard protein assay. This is crucial for normalizing the fluorescence signal.

  • Fluorescence Measurement:

    • Pipette a consistent volume of each tissue lysate (e.g., 50-100 µL, containing a standardized amount of protein) into the wells of a 96-well black microplate.

    • Measure the fluorescence using a fluorometer or plate reader with excitation set to ~400 nm and emission to ~505 nm.[3]

  • Data Analysis:

    • Standard Curve: Prepare a standard curve using known concentrations of free AFC to convert the relative fluorescence units (RFU) to the amount of cleaved AFC (e.g., in pmol).

    • Normalization: Normalize the fluorescence signal to the total protein concentration of the lysate (e.g., pmol AFC/mg protein).

    • Comparison: Compare the normalized fluorescence values between different experimental groups (e.g., control vs. treated) to determine the relative change in caspase-6 activity.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo experiment using this compound.

cluster_0 In Vivo Caspase-6 Activity Measurement Workflow Animal_Model Select Animal Model ZVEIDAFC_Prep Prepare this compound Solution Animal_Model->ZVEIDAFC_Prep Administration Administer this compound (e.g., IP, IV) ZVEIDAFC_Prep->Administration Incubation In Vivo Incubation Administration->Incubation Tissue_Harvest Harvest and Snap-Freeze Tissue Incubation->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Protein_Quant Quantify Protein Concentration Homogenization->Protein_Quant Fluorescence_Read Measure AFC Fluorescence (Ex: 400nm, Em: 505nm) Homogenization->Fluorescence_Read Data_Analysis Data Analysis and Normalization Protein_Quant->Data_Analysis Fluorescence_Read->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for in vivo caspase-6 activity measurement.

Important Considerations and Limitations

  • Specificity: While VEID is a preferential substrate for caspase-6, it can also be cleaved by other caspases, such as caspase-3 and -7, particularly at high concentrations.[2] Therefore, it is crucial to interpret the results in the context of the specific experimental model and consider using complementary methods, such as Western blotting for cleaved caspase-6 or its specific substrates, to confirm the findings.

  • Pharmacokinetics and Bioavailability: The delivery of this compound to the target tissue in a living animal is a critical factor. The substrate's ability to cross biological barriers, such as the blood-brain barrier, may be limited. The choice of administration route and the formulation of the substrate can significantly impact its bioavailability.

  • In Vivo Imaging: Direct in vivo imaging of AFC fluorescence can be challenging due to the limited penetration of excitation and emission light through tissues. Ex vivo analysis of tissue homogenates is often a more sensitive and quantitative approach.[5]

  • Controls: The inclusion of appropriate controls is essential for valid data interpretation. This includes vehicle-treated animals and potentially a negative control group treated with a caspase-6 inhibitor (e.g., Z-VEID-FMK) prior to substrate administration to confirm the specificity of the signal.

By carefully considering these factors and optimizing the experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the in vivo activity of caspase-6 in health and disease.

References

Application Notes and Protocols for Z-VEID-AFC Caspase-6 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-6 is a key executioner caspase in the apoptotic signaling cascade. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death. The Z-VEID-AFC assay is a highly sensitive and specific method for quantifying caspase-6 activity. This assay utilizes the fluorogenic substrate Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). Upon cleavage by active caspase-6, the AFC moiety is released and emits a fluorescent signal, which is directly proportional to the enzyme's activity.

Accurate and reliable data from a this compound experiment is critically dependent on the inclusion of appropriate controls. These controls are essential for validating the assay's performance, ensuring the specificity of the measured activity, and correctly interpreting the experimental results. This document provides a detailed guide to the required controls for a this compound experiment, including comprehensive protocols and data presentation formats.

Required Controls for a this compound Experiment

To ensure the validity and accuracy of your caspase-6 activity measurements, a comprehensive set of controls must be included in your experimental design. These controls will help to account for background fluorescence, non-specific substrate cleavage, and the effects of the vehicle used to dissolve the substrate and other reagents.

Summary of Controls
Control TypeReagent/ConditionPurposeTypical ConcentrationExpected Outcome
Negative Control Untreated Cells/LysateEstablishes baseline caspase-6 activity in the experimental system.N/ALow to negligible fluorescence.
Vehicle Control DMSO or other solventAccounts for any intrinsic fluorescence or effects of the solvent on the assay.Same volume as substrate/inhibitorFluorescence similar to the negative control.
Positive Control (Inducer) Staurosporine, Etoposide, or other apoptosis inducerVerifies that the cells are capable of undergoing apoptosis and activating caspase-6.1-10 µM (Staurosporine)Significant increase in fluorescence compared to the negative control.
Positive Control (Enzyme) Recombinant Active Caspase-6Confirms that the substrate and assay buffer are functioning correctly.1-10 units/wellHigh fluorescence signal.
Specificity Control (Specific Inhibitor) Z-VEID-FMKDemonstrates that the measured fluorescence is due to the specific activity of caspase-6.[1]20-50 µMSignificant reduction in fluorescence in induced samples.[1]
Specificity Control (Pan-Caspase Inhibitor) Z-VAD-FMKConfirms that the observed activity is caspase-dependent.[2][3][4]20-50 µMComplete or near-complete inhibition of fluorescence in induced samples.[2][3]
Substrate Blank Assay Buffer + this compound (no cell lysate)Measures the background fluorescence of the substrate and buffer.N/ALow background fluorescence.

Experimental Protocols

A. Cell-Based Caspase-6 Activity Assay

This protocol describes the measurement of caspase-6 activity in cultured cells following treatment with an apoptosis-inducing agent.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound substrate (e.g., from Cayman Chemical, MedChemExpress)[5][6]

  • Apoptosis inducer (e.g., Staurosporine)

  • Caspase-6 specific inhibitor (Z-VEID-FMK)[1]

  • Pan-caspase inhibitor (Z-VAD-FMK)[2][3][4]

  • DMSO (vehicle)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Negative Control: Add vehicle (DMSO) to the designated wells.

    • Positive Control (Inducer): Add the apoptosis inducer (e.g., Staurosporine at a final concentration of 1 µM) to the designated wells.

    • Inhibitor Controls: Pre-incubate cells with the specific caspase-6 inhibitor (Z-VEID-FMK, 50 µM) or the pan-caspase inhibitor (Z-VAD-FMK, 50 µM) for 1 hour before adding the apoptosis inducer.

    • Experimental Samples: Treat cells with the experimental compound(s).

  • Incubation: Incubate the plate for the desired period (e.g., 3-6 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of ice-cold Lysis Buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase-6 Assay:

    • Prepare the reaction mixture: For each well, mix 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol) with 2 µL of this compound substrate (1 mM stock).

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Substrate Blank: In separate wells, add 50 µL of Lysis Buffer and 50 µL of the reaction mixture.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

B. In Vitro Caspase-6 Activity Assay with Recombinant Enzyme

This protocol is for measuring the activity of purified recombinant caspase-6.

Materials:

  • Recombinant active caspase-6

  • This compound substrate[5][6]

  • Caspase-6 specific inhibitor (Z-VEID-FMK)[1]

  • Pan-caspase inhibitor (Z-VAD-FMK)[2][3][4]

  • DMSO (vehicle)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant active caspase-6 in Assay Buffer to the desired concentration (e.g., 5 units/well).

    • Prepare working solutions of the inhibitors (Z-VEID-FMK and Z-VAD-FMK) and vehicle (DMSO) in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control: Add 50 µL of diluted active caspase-6 to the designated wells.

    • Inhibitor Controls: Add 50 µL of the inhibitor working solutions to the designated wells, followed by 50 µL of diluted active caspase-6.

    • Vehicle Control: Add 50 µL of the vehicle working solution to the designated wells, followed by 50 µL of diluted active caspase-6.

    • Substrate Blank: Add 100 µL of Assay Buffer to the designated wells.

  • Initiate Reaction:

    • Prepare the substrate solution by diluting the this compound stock in Assay Buffer to the desired final concentration (e.g., 50 µM).

    • Add 50 µL of the substrate solution to all wells.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence as described in the cell-based assay protocol.

Mandatory Visualizations

Caspase-6 Signaling Pathway

Caspase6_Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Casp8 Pro-caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Casp9 Pro-caspase-9 Intrinsic->Casp9 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Casp37 Pro-caspase-3/7 ActiveCasp8->Casp37 Casp6 Pro-caspase-6 ActiveCasp8->Casp6 ActiveCasp9->Casp37 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 ActiveCasp37->Casp6 ActiveCasp6 Active Caspase-6 Casp6->ActiveCasp6 Substrates Cellular Substrates (e.g., Lamin A) ActiveCasp6->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-6.

Experimental Workflow for this compound Assay

Z_VEID_AFC_Workflow Start Start: Seed Cells in 96-well Plate Treatment Apply Treatments and Controls Start->Treatment Controls Negative Control (Vehicle) Positive Control (Inducer) Inhibitor Controls (Z-VEID-FMK, Z-VAD-FMK) Experimental Samples Treatment->Controls Incubate1 Incubate (3-6 hours, 37°C) Treatment->Incubate1 Lyse Lyse Cells Incubate1->Lyse AddSubstrate Add this compound Substrate Lyse->AddSubstrate Incubate2 Incubate (1-2 hours, 37°C) AddSubstrate->Incubate2 Measure Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate2->Measure Analyze Data Analysis Measure->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Z-VEID-AFC Caspase-6 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering low signal issues with the Z-VEID-AFC Caspase-6 fluorometric assay.

Troubleshooting Guide: Low Fluorescent Signal

Low or absent signal is a common issue in enzymatic assays. This guide provides a systematic approach to identifying and resolving the root cause.

Q1: Why is my fluorescent signal unexpectedly low or comparable to the blank?

A low signal indicates a potential issue in one of four main areas: inactive caspase-6 enzyme, degraded or improperly prepared reagents, suboptimal assay conditions, or incorrect instrument settings. A step-by-step investigation is the most effective way to diagnose the problem.

Q2: How can I determine if the problem is with my experimental sample or the assay reagents?

The most crucial first step is to run a positive control.

  • Positive Control: Treat a known responsive cell line with a potent apoptosis inducer (e.g., staurosporine, etoposide, or TNF-α) to robustly activate caspases. If the positive control sample yields a strong signal while your experimental sample does not, the issue likely lies with your specific cells or treatment conditions, suggesting that caspase-6 was not activated.

  • No Signal in Positive Control: If the positive control also fails to produce a signal, the problem is likely with the assay reagents (e.g., substrate, buffer) or the instrument setup.

Q3: My positive control failed. What are the common issues with reagent preparation and storage?

Improper handling of reagents is a frequent cause of assay failure. The this compound substrate and the cell lysate are particularly sensitive.

  • This compound Substrate: This fluorogenic substrate is light-sensitive and susceptible to degradation.

    • Storage: Store the DMSO stock solution in single-use aliquots at -20°C or -80°C, protected from light and moisture.[1][2][3] Repeated freeze-thaw cycles should be strictly avoided.[1]

    • Preparation: The substrate is typically dissolved in DMSO to create a stock solution.[1][2] Ensure it is fully dissolved before aliquoting.

  • Cell Lysate: The enzymatic activity of caspases in the lysate can be lost if not handled correctly.

    • Preparation: Efficient cell lysis is critical. A common method involves freeze-thaw cycles to disrupt cell membranes.[4]

    • Storage: Store lysates at -70°C or colder to preserve enzymatic activity. Avoid multiple freeze-thaw cycles.[4]

  • Assay Buffer: Ensure all components, such as DTT, are fresh and added to the reaction buffer just before use, as they can degrade over time.[5][6]

Q4: My reagents are properly stored and handled. What experimental conditions can I optimize?

If reagents are not the issue, optimizing the assay parameters is the next step. The reaction is dependent on enzyme concentration, substrate availability, and reaction time.

  • Increase Protein Concentration: The amount of active caspase-6 in your sample may be below the detection limit. Try increasing the total protein concentration of the cell lysate in the reaction.

  • Adjust Incubation Time: Caspase-6 activity might be low but still present. Increase the incubation period (e.g., from 1 hour to 2 hours or longer) to allow for more substrate cleavage and signal accumulation.[5]

  • Check Substrate Concentration: While using too little substrate can limit the reaction, using too much can increase background fluorescence. Adhere to the concentration recommended by the manufacturer, typically in the range of 10-50 µM final concentration.

Q5: What are the correct instrument settings for detecting the AFC fluorophore?

Using incorrect wavelengths is a simple but common mistake that leads to no signal detection.

  • Wavelengths: The liberated AFC fluorophore has specific excitation and emission maxima. Set the fluorometer or plate reader to an excitation wavelength of approximately 390-400 nm and an emission wavelength of 495-505 nm.[4][5][7]

  • Gain Settings: The detector's gain setting must be optimized. If the gain is too low, even a valid signal may not be detected. Use a positive control sample to adjust the gain to a level that is within the linear range of the instrument and well above the background.[4]

Data Presentation

Table 1: Troubleshooting Quick Reference
Observation Potential Cause Recommended Action
No signal in any well (including positive control) Reagent degradation or incorrect instrument setup.1. Check substrate storage and prepare fresh assay buffer. 2. Verify fluorometer excitation/emission wavelengths (~400 nm / ~505 nm). 3. Increase instrument gain.
Signal in positive control, but not in experimental sample Insufficient caspase-6 activation in the sample.1. Increase the concentration or duration of the apoptotic stimulus. 2. Confirm caspase-6 activation via an orthogonal method (e.g., Western blot for cleaved caspase-6). 3. Use a more sensitive cell line as a positive control.
High background signal in blank wells Substrate degradation or contamination.1. Prepare fresh substrate dilutions. 2. Use a new aliquot of substrate. 3. Ensure assay buffer is not contaminated.
Signal is present but very weak Low enzyme concentration or suboptimal kinetics.1. Increase the amount of cell lysate per reaction. 2. Increase the assay incubation time.
Table 2: Recommended this compound Assay Parameters
Parameter Typical Range Notes
Excitation Wavelength 390 - 400 nmFor free AFC fluorophore.
Emission Wavelength 495 - 505 nmFor free AFC fluorophore.[5][7]
Final Substrate Concentration 10 - 50 µMHigher concentrations can increase background.
Cell Lysate Protein 20 - 200 µ g/well Optimize based on expected enzyme activity.
Incubation Temperature 37°COptimal for most enzymatic reactions.
Incubation Time 1 - 2 hoursCan be extended to increase signal for low-activity samples.[5]

Visualized Guides and Pathways

Caspase-6 Activation Signaling Pathways

Caspase_Activation cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Ext_Signal External Signals (e.g., TNF-α, FasL) Receptor Death Receptors Ext_Signal->Receptor DISC DISC Formation Receptor->DISC Pro_C8 Procaspase-8 DISC->Pro_C8 C8 Active Caspase-8 Pro_C8->C8 Pro_C6 Procaspase-6 C8->Pro_C6 Int_Signal Internal Stress (e.g., DNA Damage) Mito Mitochondria Int_Signal->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Pro_C9 Procaspase-9 Apoptosome->Pro_C9 C9 Active Caspase-9 Pro_C9->C9 C9->Pro_C6 C6 Active Caspase-6 Pro_C6->C6 Substrates Apoptotic Substrates (e.g., Lamin A/C) C6->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase-6 is an executioner caspase activated by initiator caspases.

This compound Experimental Workflow

Assay_Workflow start 1. Induce Apoptosis in Cell Culture lysis 2. Harvest & Lyse Cells start->lysis quant 3. Quantify Protein (e.g., Bradford Assay) lysis->quant plate 4. Prepare Reaction Plate: - Lysate - 2X Reaction Buffer - this compound Substrate quant->plate incubate 5. Incubate at 37°C (1-2 hours, protected from light) plate->incubate read 6. Read Fluorescence (Ex: ~400nm, Em: ~505nm) incubate->read analyze 7. Analyze Data (Subtract blank, compare samples) read->analyze

Caption: Standard workflow for the this compound caspase-6 activity assay.

Troubleshooting Decision Tree for Low Signal

Troubleshooting_Tree Start Low or No Signal Detected Check_Positive_Control Did the positive control work? Start->Check_Positive_Control Check_Reagents Problem is likely Reagents or Instrument. 1. Check substrate storage. 2. Prepare fresh buffers. 3. Verify instrument settings (Ex/Em, gain). Check_Positive_Control->Check_Reagents No Check_Sample Problem is likely the experimental sample. 1. Confirm apoptosis induction. 2. Increase stimulus dose/duration. 3. Use Western blot to check for cleaved Caspase-6. Check_Positive_Control->Check_Sample Yes Optimize_Assay Signal is weak. Optimize assay conditions. 1. Increase lysate concentration. 2. Increase incubation time. Check_Positive_Control->Optimize_Assay Yes, but weak Success Problem Resolved Check_Reagents->Success Check_Sample->Success Optimize_Assay->Success

References

Z-VEID-AFC Technical Support Center: Troubleshooting Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-VEID-AFC, a fluorogenic substrate for caspase-6. Here, you will find answers to frequently asked questions regarding solubility, precipitation, and general experimental best practices to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

2. What is the maximum recommended concentration for a this compound stock solution?

You can prepare a stock solution of this compound in DMSO or DMF at a concentration of up to 20 mM. It is crucial to ensure the compound is fully dissolved before storage or use.

3. My this compound precipitated out of solution. What could be the cause and how can I fix it?

Precipitation of this compound can occur due to several factors:

  • Improper Solvent: Using a solvent other than high-quality DMSO or DMF can lead to poor solubility.

  • Low-Quality Solvent: The presence of water in the DMSO or DMF can significantly reduce the solubility of this compound. Always use anhydrous, high-purity solvents.

  • Incorrect Storage: Storing the stock solution at improper temperatures or for extended periods can lead to precipitation. Stock solutions in DMSO should be stored at -20°C or -80°C.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause the compound to come out of solution. It is highly recommended to aliquot the stock solution into single-use volumes.

  • Introduction of Aqueous Solutions: Prematurely mixing the DMSO/DMF stock solution with aqueous buffers at a high concentration can cause the compound to precipitate.

To resolve precipitation:

  • Gently warm the vial in a water bath (not exceeding 37°C) and vortex thoroughly to try and redissolve the precipitate.

  • If precipitation persists, it may be necessary to discard the solution and prepare a fresh stock solution using a new vial of this compound and fresh, anhydrous solvent.

4. How should I properly store my this compound stock solution to prevent precipitation?

To ensure the stability and solubility of your this compound stock solution:

  • Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect the stock solution from light.

5. What is the recommended working concentration for this compound in a cell-based assay?

The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the expected level of caspase-6 activity. A common starting point for cell lysates is in the range of 20-50 µM. However, it is always recommended to perform a titration to determine the optimal concentration for your specific assay.

6. Can I prepare a working solution of this compound in an aqueous buffer?

Yes, but it is critical to do so correctly to avoid precipitation. The final concentration of DMSO or DMF in your aqueous working solution should be kept low (typically less than 1%) to maintain the solubility of this compound and to minimize solvent effects on your biological system. Always add the DMSO/DMF stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundRecommended SolventMaximum Stock ConcentrationWater Solubility
This compound DMSO, DMF20 mMSparingly soluble
Ac-VEID-AFC DMSO, DMF20 mMSoluble with pH adjustment to 8 with NH3·H2O

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or DMF

  • Sterile microcentrifuge tubes

  • Appropriate aqueous assay buffer (e.g., HEPES, PBS)

Procedure for 10 mM Stock Solution:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of DMSO or DMF to achieve a 10 mM concentration. The molecular weight of this compound is 819.78 g/mol .

  • Add the calculated volume of solvent to the vial.

  • Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

  • Visually inspect the solution to ensure no particulate matter is present.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Procedure for Working Solution:

  • Determine the final desired working concentration of this compound for your experiment.

  • Calculate the volume of the stock solution needed to achieve this concentration in your final assay volume.

  • On the day of the experiment, thaw a single-use aliquot of the stock solution at room temperature.

  • While gently vortexing your aqueous assay buffer, add the calculated volume of the this compound stock solution dropwise to the buffer. This gradual addition with constant mixing is crucial to prevent precipitation.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the working solution is compatible with your experimental system (typically <1%).

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start This compound Powder dissolve Dissolve in Anhydrous DMSO or DMF (up to 20 mM) start->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a single-use aliquot mix Add stock to buffer while vortexing thaw->mix buffer Aqueous Assay Buffer buffer->mix final Final Working Solution (<1% DMSO/DMF) mix->final

Caption: Workflow for preparing this compound stock and working solutions.

caspase_pathway Caspase-6 Signaling Pathway in Apoptosis cluster_initiator Initiation Phase cluster_execution Execution Phase cluster_substrate Substrate Cleavage cluster_outcome Cellular Outcome death_signal Apoptotic Signal (e.g., TNF-α, FasL) caspase8 Procaspase-8 death_signal->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 procaspase3 Procaspase-3 active_caspase8->procaspase3 active_caspase3 Active Caspase-3 procaspase3->active_caspase3 procaspase6 Procaspase-6 active_caspase3->procaspase6 procaspase7 Procaspase-7 active_caspase3->procaspase7 apoptosis Apoptosis active_caspase3->apoptosis active_caspase6 Active Caspase-6 procaspase6->active_caspase6 cleavage Cleavage by Active Caspase-6 active_caspase6->cleavage active_caspase6->apoptosis active_caspase7 Active Caspase-7 procaspase7->active_caspase7 active_caspase7->apoptosis zveid_afc This compound (Non-fluorescent) zveid_afc->cleavage afc AFC (Fluorescent) cleavage->afc

Caption: Role of this compound in the caspase-6 signaling pathway.

References

how to prevent Z-VEID-AFC degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of the caspase-6 substrate, Z-VEID-AFC, to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the product is expected to be stable for at least two years.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or for longer-term storage, at -80°C. When stored at -20°C, the stock solution in DMSO is generally stable for up to one month, and for up to six months when stored at -80°C.[4]

Q3: Is this compound sensitive to light?

Yes, fluorogenic compounds like AFC can be light-sensitive. It is recommended to store both the solid compound and its solutions protected from light.[4] Use amber vials or wrap containers in aluminum foil.

Q4: What is the stability of this compound in aqueous solutions?

It is not recommended to store this compound in aqueous solutions for extended periods. Peptide-based substrates are susceptible to hydrolysis in aqueous environments.[5] Prepare working solutions in aqueous buffers immediately before use and use them within the same day.

Q5: How does pH affect the stability of this compound?

The stability of peptide-based molecules can be significantly influenced by pH. While specific data for this compound is limited, peptides are generally most stable at a slightly acidic to neutral pH (around pH 5-7). Both highly acidic and alkaline conditions can accelerate the hydrolysis of peptide bonds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments using this compound, which may be related to its degradation.

Problem Potential Cause Recommended Solution
Decreased or no fluorescent signal in a caspase activity assay 1. Degradation of this compound stock solution: The stock solution may have been stored improperly (e.g., at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles). 2. Hydrolysis of this compound in the working solution: The aqueous working solution was prepared too far in advance of the experiment.1. Prepare a fresh stock solution of this compound from the solid compound. Ensure proper storage of the new stock solution in small aliquots at -20°C or -80°C. 2. Prepare the aqueous working solution immediately before starting the assay.
High background fluorescence Spontaneous degradation of this compound: This can occur due to improper storage or harsh experimental conditions (e.g., high pH, presence of certain chemicals), leading to the release of free AFC.1. Run a control well containing only the assay buffer and this compound (no enzyme) to measure the background fluorescence. 2. Ensure the pH of your assay buffer is within the optimal range for both the enzyme and substrate stability. 3. Use a freshly prepared this compound solution.
Inconsistent or variable results between experiments Inconsistent quality of this compound: This could be due to batch-to-batch variation or degradation of an older stock.1. Qualify a new batch of this compound by running a standard caspase activity assay and comparing the results to a previous batch. 2. Always use a fresh aliquot of the stock solution for each experiment to avoid variability from multiple freeze-thaw cycles.

Quantitative Data on Stability

Storage Condition Solvent Temperature Expected Stability Primary Degradation Pathway
Solid--20°C≥ 2 years[1]Minimal
SolutionDMSO-80°C~6 months[4]Minimal
SolutionDMSO-20°C~1 month[4]Minimal
SolutionAqueous Buffer (pH 7.4)4°C< 24 hoursHydrolysis
SolutionAqueous Buffer (pH 7.4)Room TemperatureHoursHydrolysis

Experimental Protocols

Protocol for Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of this compound over time under different storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Incubators or water baths set to desired temperatures

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Stability Samples: Dilute the DMSO stock solution into the different aqueous buffers to a final concentration of 100 µM. Aliquot these solutions into multiple vials for each condition (e.g., different pH and temperature).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample onto the HPLC system to determine the initial peak area of intact this compound.

  • Incubation: Store the vials at the designated temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition and analyze by HPLC.

  • HPLC Analysis:

    • Use a gradient elution method, for example: 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at an appropriate wavelength for AFC (e.g., excitation ~400 nm, emission ~505 nm for a fluorescence detector, or ~340 nm for a UV detector).

    • The intact this compound will have a specific retention time. Degradation products, such as free AFC or hydrolyzed peptide fragments, will elute at different retention times.

  • Data Analysis:

    • Calculate the percentage of remaining intact this compound at each time point relative to the T=0 peak area.

    • Plot the percentage of intact this compound against time for each condition to determine the degradation rate.

Visualizations

cluster_degradation Factors Leading to this compound Degradation cluster_prevention Preventive Measures Temperature Elevated Temperature Degradation This compound Degradation (Hydrolysis, Oxidation) Temperature->Degradation Light Light Exposure Light->Degradation Moisture Moisture/Water Moisture->Degradation pH Inappropriate pH (Highly Acidic or Alkaline) pH->Degradation FreezeThaw Repeated Freeze-Thaw Cycles FreezeThaw->Degradation StorageTemp Store at -20°C or -80°C ZVEID_AFC_Stable Stable this compound StorageTemp->ZVEID_AFC_Stable ProtectLight Protect from Light ProtectLight->ZVEID_AFC_Stable Anhydrous Use Anhydrous Solvents (DMSO) Anhydrous->ZVEID_AFC_Stable FreshSolutions Prepare Aqueous Solutions Fresh FreshSolutions->ZVEID_AFC_Stable Aliquot Aliquot Stock Solutions Aliquot->ZVEID_AFC_Stable

Caption: Factors influencing this compound degradation and preventive measures.

Start Start: Inconsistent or Poor Experimental Results CheckSubstrate Check this compound Storage Conditions Start->CheckSubstrate ProperStorage Proper Storage: -20°C/-80°C, Dark, Dry CheckSubstrate->ProperStorage Yes ImproperStorage Improper Storage CheckSubstrate->ImproperStorage No CheckWorkingSol Check Working Solution Preparation ProperStorage->CheckWorkingSol PrepareFresh Prepare Fresh Stock Solution from Solid ImproperStorage->PrepareFresh PrepareFresh->CheckWorkingSol FreshlyPrepared Prepared Freshly Before Use CheckWorkingSol->FreshlyPrepared Yes PreparedInAdvance Prepared in Advance and Stored CheckWorkingSol->PreparedInAdvance No CheckAssayCond Review Assay Conditions (pH, Temperature) FreshlyPrepared->CheckAssayCond UseImmediately Use Immediately After Preparation PreparedInAdvance->UseImmediately UseImmediately->CheckAssayCond OptimalCond Conditions are Optimal CheckAssayCond->OptimalCond Yes SuboptimalCond Suboptimal Conditions CheckAssayCond->SuboptimalCond No End End: Reliable Experimental Results OptimalCond->End OptimizeAssay Optimize Assay Buffer and Temperature SuboptimalCond->OptimizeAssay OptimizeAssay->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Z-VEID-AFC Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Z-VEID-AFC based caspase-6 activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of caspase-6, an important enzyme involved in apoptosis (programmed cell death). The substrate consists of the peptide sequence Val-Glu-Ile-Asp (VEID) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-6, the enzyme cleaves the peptide at the aspartic acid residue, releasing AFC. The free AFC molecule fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-6 activity in the sample.[1][2]

Q2: What are the optimal excitation and emission wavelengths for AFC?

The free AFC fluorophore has an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.[1] It is recommended to use a fluorescence plate reader or fluorometer with filters appropriate for these wavelengths to achieve the best signal detection.[3][4]

Q3: What is the recommended concentration of this compound to use in my assay?

The optimal concentration of this compound can vary depending on the experimental conditions, such as the concentration of active caspase-6 and the incubation time. A common starting concentration is between 50 µM and 100 µM.[3][5] However, it is advisable to perform a substrate titration to determine the optimal concentration for your specific experimental setup.

Q4: Can other caspases cleave this compound?

Yes, while VEID is the preferred cleavage sequence for caspase-6, other caspases, particularly caspase-3 and caspase-7, can also cleave this substrate, especially at higher concentrations.[5][6] This cross-reactivity is an important consideration when interpreting your results. It is recommended to use specific inhibitors or control cell lines (e.g., caspase-6 knockout) to confirm that the measured activity is indeed from caspase-6.[5]

Q5: How should I prepare and store my this compound stock solution?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[3][7][8] It is important to avoid aqueous solutions for stock preparation as the substrate may have limited solubility in water.[9] Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the substrate.[7][9] When stored properly, the stock solution should be stable for at least a month at -20°C or six months at -80°C.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage or handling, leading to the release of free AFC.- Always use freshly prepared working solutions of the substrate.- Store the DMSO stock solution in small aliquots at -20°C or -80°C and protect from light.[7][9]- Avoid repeated freeze-thaw cycles.[9]
2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.- Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.- Prepare fresh buffers before each experiment.
3. Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate.- Include a negative control without cell lysate to measure the background fluorescence of the substrate and buffer.- Use a specific caspase-6 inhibitor (e.g., Z-VEID-FMK) to confirm that the signal is due to caspase-6 activity.[10]
Low Signal or No Signal 1. Inactive Caspase-6: The caspase-6 in your sample may not be active.- Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-6.- Include a positive control with a known activator of apoptosis or recombinant active caspase-6.
2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase-6 activity.- The optimal pH for caspase activity is typically around 7.2-7.4.[3]- Incubate the reaction at 37°C.[3][5]- Ensure the presence of a reducing agent like DTT (dithiothreitol) in the reaction buffer, as caspases are cysteine proteases.[1][3]
3. Insufficient Substrate or Enzyme Concentration: The concentration of this compound or caspase-6 may be too low.- Perform a substrate titration to determine the optimal this compound concentration.- If possible, increase the amount of cell lysate or protein in the assay.
4. Photobleaching: The fluorescent signal from AFC may be fading due to prolonged exposure to excitation light.- Minimize the exposure of the samples to light during incubation and measurement.[11][12]- Use an anti-fade reagent if you are performing imaging-based assays.[12]- Take readings immediately after the incubation period.
High Well-to-Well Variability 1. Inaccurate Pipetting: Inconsistent volumes of reagents added to the wells.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
2. Incomplete Mixing: Reagents are not uniformly mixed in the wells.- Gently mix the contents of the wells after adding all reagents, for example, by shaking the plate for a minute.[3]
3. Temperature Gradients: Uneven temperature across the assay plate during incubation.- Ensure that the entire plate is incubated at a uniform temperature.

Experimental Protocols

Key Experiment 1: In Vitro Caspase-6 Activity Assay Using Recombinant Enzyme

This protocol is for measuring the activity of purified, recombinant caspase-6.

Materials:

  • Recombinant active caspase-6

  • This compound substrate (10 mM stock in DMSO)

  • Caspase Assay Buffer (50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)[3]

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare the Caspase-6 Solution: Thaw the recombinant caspase-6 on ice. Dilute the enzyme to the desired final concentration (e.g., 10 nM) in cold Caspase Assay Buffer.[5] Keep the enzyme solution on ice.

  • Prepare the Substrate Solution: Dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 100 µM) in Caspase Assay Buffer.[5]

  • Set up the Assay:

    • Add 50 µL of the diluted caspase-6 solution to each well of the assay plate.

    • Include a negative control with 50 µL of Caspase Assay Buffer without the enzyme.

  • Initiate the Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.[3][5]

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]

Key Experiment 2: Caspase-6 Activity Assay in Cell Lysates

This protocol is for measuring caspase-6 activity in cell lysates.

Materials:

  • Cells treated to induce apoptosis and untreated control cells

  • Cell Lysis Buffer (e.g., RIPA buffer or a specific caspase assay lysis buffer)

  • This compound substrate (10 mM stock in DMSO)

  • Caspase Assay Buffer (as described above)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Cell Lysates:

    • Harvest the treated and untreated cells.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Set up the Assay:

    • Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Caspase Assay Buffer.

    • Add 50 µL of each diluted cell lysate to separate wells of the assay plate.

    • Include a blank control with 50 µL of Cell Lysis Buffer.

  • Prepare the Substrate Solution: Dilute the 10 mM this compound stock solution to a 2X working concentration (e.g., 200 µM) in Caspase Assay Buffer.[5]

  • Initiate the Reaction: Add 50 µL of the 2X substrate solution to each well.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

  • Measure Fluorescence: Measure the fluorescence intensity at Ex/Em = ~400/505 nm.

Quantitative Data Summary

ParameterValueReference(s)
This compound Excitation Wavelength ~400 nm[1][3]
This compound Emission Wavelength ~505 nm[1][3]
Km of Ac-VEID-AFC for Caspase-6 30.9 ± 2.2 µM[5]
kcat of Ac-VEID-AFC for Caspase-6 4.3 ± 0.12 s⁻¹[5]
kcat/Km of Ac-VEID-AFC for Caspase-6 139,200 M⁻¹s⁻¹[5]
Specific Activity of Caspase-6 with Ac-VEID-AFC 11.7 nmol/min/µmol[5]
Recommended this compound Concentration 50 - 100 µM[3][5]
Recommended Incubation Temperature 37°C[3][5]
Recommended pH 7.2 - 7.4[3]

Signaling Pathways and Experimental Workflows

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., TNF-α, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors Binds to DISC DISC Formation Death_Receptors->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase8->DISC Recruited to Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Procaspase6 Procaspase-6 Caspase3->Procaspase6 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Caspase6 Active Caspase-6 Procaspase6->Caspase6 Z_VEID_AFC This compound (Substrate) Caspase6->Z_VEID_AFC Cleaves Caspase6->Apoptosis Fluorescence Fluorescence Signal (Ex: 400nm, Em: 505nm) Z_VEID_AFC->Fluorescence

Caption: Caspase activation pathways leading to apoptosis and this compound cleavage.

Experimental_Workflow Sample_Prep Sample Preparation (Cell Lysis or Recombinant Enzyme) Assay_Setup Assay Setup (96-well plate) Sample_Prep->Assay_Setup Substrate_Add Add this compound Substrate Assay_Setup->Substrate_Add Incubation Incubation (37°C, protected from light) Substrate_Add->Incubation Fluorescence_Read Fluorescence Reading (Ex: 400nm, Em: 505nm) Incubation->Fluorescence_Read Data_Analysis Data Analysis (Signal-to-Noise Ratio) Fluorescence_Read->Data_Analysis Results Results (Caspase-6 Activity) Data_Analysis->Results

Caption: General experimental workflow for a this compound based caspase-6 assay.

References

avoiding false positives in caspase-6 activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in caspase-6 activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false positives in caspase-6 activity assays?

False positives in caspase-6 activity assays can arise from several sources. A primary cause is the lack of substrate specificity. The commonly used tetrapeptide substrate, VEID (Val-Glu-Ile-Asp), can also be cleaved by other caspases, such as caspase-3 and caspase-8, especially when they are present in high concentrations.[1][2] Additionally, other non-caspase proteases present in cell lysates can contribute to substrate cleavage, leading to inaccurate results.[1] Another significant factor is interference from the compounds being tested, which may be autofluorescent or cause non-specific activation or inhibition of the reporter enzyme. Finally, assay conditions such as improper buffer components or pH can lead to artifacts.

Q2: How can I be sure the signal I'm detecting is specific to caspase-6 activity?

Ensuring the specificity of your caspase-6 activity signal is crucial. One effective method is to use a more specific substrate, such as Lamin A, which is predominantly cleaved by caspase-6.[1][2] Assays based on the detection of cleaved Lamin A, for instance, using a neo-epitope antibody, offer higher specificity compared to VEID-based assays.[1] It is also essential to run parallel experiments using a specific caspase-6 inhibitor, such as Ac-VEID-CHO or Z-VEID-FMK.[3][4] A significant reduction in the signal in the presence of the inhibitor confirms that the activity is indeed from caspase-6. Additionally, using cell lines or tissue samples from caspase-6 knockout models can serve as an excellent negative control to validate assay specificity.[1]

Q3: My negative control is showing high background fluorescence. What should I do?

High background fluorescence in your negative control can obscure real signals and lead to false positives. This issue can stem from several factors:

  • Autofluorescent Compounds: If you are screening a compound library, the compounds themselves may be fluorescent at the excitation and emission wavelengths of your assay. It is important to measure the fluorescence of the compounds alone to identify and exclude any intrinsic fluorescence.[5]

  • Contaminated Reagents: Ensure all your buffers and reagents are free from fluorescent contaminants. Prepare fresh solutions and use high-purity reagents.

  • Non-specific Substrate Cleavage: As mentioned, proteases other than caspase-6 in the cell lysate can cleave the substrate. To mitigate this, consider using a more specific substrate or optimizing the inhibitor concentration to block non-specific protease activity.

  • Incorrect Instrument Settings: Optimize the gain and other settings on your fluorescence reader to minimize background noise.[6]

Q4: Can other caspases interfere with my caspase-6 assay?

Yes, other caspases, particularly executioner caspases like caspase-3 and caspase-7, can interfere with caspase-6 assays that use peptide substrates like VEID.[1] Caspase-3, when present in molar excess, can cleave the VEID substrate and generate a signal that could be misinterpreted as caspase-6 activity.[1] To address this, you can use a more specific substrate like Lamin A or employ specific inhibitors for other caspases in control wells to dissect the contribution of each enzyme to the total signal.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your caspase-6 activity assays.

Problem Potential Cause Recommended Solution
High signal in "no enzyme" control Autofluorescence of test compound or substrate.1. Measure the fluorescence of the compound and substrate in the absence of the enzyme. 2. Subtract the background fluorescence from your experimental wells. 3. If compound fluorescence is too high, consider a different assay format (e.g., colorimetric or luminometric).[5]
Spontaneous substrate degradation.1. Check the stability of your substrate under the assay conditions (pH, temperature, light exposure). 2. Prepare fresh substrate solution for each experiment.
Inconsistent results between replicates Pipetting errors or inaccurate sample handling.1. Ensure accurate and consistent pipetting. 2. Use calibrated pipettes. 3. Mix all solutions thoroughly before use.[6]
Uneven cell seeding or cell health.1. Ensure a homogenous cell suspension before seeding. 2. Monitor cell viability and morphology to ensure cells are healthy and in the correct growth phase.[6]
Low signal-to-background ratio Suboptimal enzyme or substrate concentration.1. Perform a titration of both the caspase-6 enzyme and the substrate to determine the optimal concentrations that yield the best signal-to-background ratio.[3]
Insufficient incubation time.1. Optimize the incubation time for the enzymatic reaction. Monitor the reaction kinetically to determine the linear range.[3]
False positives with known non-inhibitors Off-target effects of the compound.1. Test the compound in a counterscreen without the target enzyme to identify non-specific effects. 2. Consider using an orthogonal assay to confirm hits.
Assay artifacts (e.g., compound aggregation).1. Include detergents like Triton X-100 or Tween-20 in the assay buffer to prevent compound aggregation. 2. Visually inspect wells for precipitation.

Experimental Protocols

Key Experiment: Lamin A Cleavage-Based ELISA for Specific Caspase-6 Activity

This method offers a highly specific alternative to peptide-based assays.[1]

Methodology:

  • Sample Preparation: Prepare cell lysates from treated and untreated cells.

  • Coating: Coat a 96-well plate with a capture antibody specific for Lamin A.

  • Incubation: Add cell lysates to the wells and incubate to allow the capture antibody to bind to Lamin A.

  • Washing: Wash the wells to remove unbound proteins.

  • Detection: Add a detection antibody that specifically recognizes the neo-epitope of Lamin A cleaved by caspase-6. This antibody is often conjugated to an enzyme like HRP or a fluorescent tag.

  • Substrate Addition: Add the appropriate substrate for the detection enzyme (e.g., TMB for HRP).

  • Signal Measurement: Measure the absorbance or fluorescence to quantify the amount of cleaved Lamin A, which directly correlates with caspase-6 activity.

Controls:

  • Negative Control: Lysates from caspase-6 knockout cells or cells treated with a potent caspase-6 inhibitor.

  • Positive Control: Lysates from cells known to have high caspase-6 activity or recombinant active caspase-6.

Visualizations

Signaling Pathway: Caspase-6 Activation

Caspase6_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Receptors Death Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Caspase3_7 Caspase-3 / -7 Caspase8->Caspase3_7 activates Mitochondria Mitochondria Apoptosome Apoptosome Mitochondria->Apoptosome activates Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3_7 activates Caspase6 Caspase-6 Caspase3_7->Caspase6 activates Caspase6->Caspase3_7 amplifies (feedback loop) Substrates Cellular Substrates (e.g., Lamin A, Huntingtin) Caspase6->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Z-VEID-AFC stability and freeze-thaw cycle effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective use of Z-VEID-AFC, a fluorogenic substrate for caspase-6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide substrate used to detect the activity of caspase-6, a key enzyme involved in apoptosis (programmed cell death) and implicated in neurodegenerative diseases.[1][2] The substrate consists of the amino acid sequence Val-Glu-Ile-Asp (VEID) linked to a fluorescent group, 7-amino-4-trifluoromethylcoumarin (AFC). When cleaved by active caspase-6, AFC is released and emits a quantifiable fluorescent signal.[2][3]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of this compound. Both the lyophilized powder and reconstituted stock solutions should be stored at -20°C or below.[2] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5]

Q3: What is the best solvent for reconstituting this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][6] It is insoluble in water.[4][6] For a 20 mM stock solution, dissolve the substrate in high-quality, anhydrous DMSO.[2]

Q4: Why are repeated freeze-thaw cycles detrimental to this compound stability?

A4: Repeated freeze-thaw cycles can lead to the degradation of peptides and other biochemical molecules, resulting in a loss of activity.[7][8][9] For fluorogenic substrates like this compound, this can lead to reduced assay sensitivity and inaccurate quantification of enzyme activity. Aliquoting the stock solution is the most effective way to mitigate this issue.[4][5]

Q5: What are the optimal excitation and emission wavelengths for detecting cleaved AFC?

A5: The free AFC fluorophore, released upon substrate cleavage, can be detected with an excitation wavelength in the range of 395-405 nm and an emission wavelength in the range of 495-505 nm.[2][10]

Stability and Storage Summary

The stability of this compound is paramount for reproducible and accurate experimental results. The following table summarizes the recommended storage conditions.

FormSolventStorage TemperatureShelf LifeFreeze-Thaw Cycles
Lyophilized PowderN/A-20°C or belowAs specified by manufacturerN/A
Stock SolutionDMSO or DMF-20°C1 month (sealed from light and moisture)[5]Avoid; aliquot for single use[4][5]
Stock SolutionDMSO or DMF-80°C6 months (sealed from light and moisture)[5]Avoid; aliquot for single use[4][5]

Caspase-6 Signaling and Substrate Cleavage

The diagram below illustrates the role of caspase-6 in the apoptotic pathway and the mechanism of this compound cleavage.

G cluster_0 Apoptotic Signaling Pathway cluster_1 This compound Assay Principle Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, FasL) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Caspase_6_Zymogen Pro-Caspase-6 (Inactive) Initiator_Caspases->Caspase_6_Zymogen cleaves & activates Active_Caspase_6 Active Caspase-6 Caspase_6_Zymogen->Active_Caspase_6 Cellular_Substrates Cellular Substrates (e.g., Lamin A) Active_Caspase_6->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis ZVEIDAFC This compound (Non-fluorescent) AFC Free AFC (Fluorescent) ZVEIDAFC->AFC cleavage Active_Caspase_6_Assay Active Caspase-6 Active_Caspase_6_Assay->ZVEIDAFC

Caption: Caspase-6 activation and this compound cleavage mechanism.

Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide addresses common problems and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or very low signal 1. Inactive Caspase-6 in samples. 2. Degraded this compound substrate due to improper storage or freeze-thaw cycles.[4][5] 3. Incorrect filter settings on the plate reader. 4. Insufficient incubation time.1. Use a positive control with known active caspase-6. Ensure apoptosis was successfully induced. 2. Use a fresh aliquot of this compound stock solution. Verify storage conditions. 3. Check that excitation is set to ~400 nm and emission to ~505 nm.[10] 4. Optimize incubation time; perform a time-course experiment.
High background fluorescence 1. Contaminated reagents or buffer. 2. Autohydrolysis of the substrate. 3. High concentration of this compound. 4. Intrinsic fluorescence of the sample (e.g., cell lysate).1. Use fresh, high-purity reagents. 2. Prepare fresh substrate solution before each experiment. 3. Titrate the this compound concentration to find the optimal signal-to-noise ratio. 4. Run a parallel control reaction with lysate but without the substrate to measure background.
Inconsistent results between wells 1. Pipetting errors leading to volume variations. 2. Inconsistent temperature across the microplate during incubation. 3. Bubbles in wells interfering with optical readings.1. Use calibrated pipettes and proper technique. Prepare a master mix of reagents. 2. Ensure the plate is incubated in a stable temperature environment. 3. Centrifuge the plate briefly before reading to remove bubbles.
Precipitation of substrate in assay buffer 1. This compound is insoluble in aqueous solutions.[4] 2. The concentration of DMSO from the stock solution is too high in the final assay volume, causing other components to precipitate.1. Ensure the final concentration of DMSO in the assay is low (typically <1%) and compatible with your experimental system. 2. Perform a solubility test with your specific assay buffer.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing experimental issues.

G Start Experiment Complete CheckSignal Signal as Expected? Start->CheckSignal LowSignal Problem: Low/No Signal CheckSignal->LowSignal No (Low) HighBackground Problem: High Background CheckSignal->HighBackground No (High Bkg) InconsistentData Problem: Inconsistent Data CheckSignal->InconsistentData No (Variable) End Results Valid CheckSignal->End Yes CheckPositiveControl Positive Control OK? LowSignal->CheckPositiveControl CheckNoSubstrateCtrl Run 'No Substrate' Control HighBackground->CheckNoSubstrateCtrl CheckPipetting Review Pipetting Technique InconsistentData->CheckPipetting CheckReader Verify Plate Reader Settings (Ex/Em) CheckPositiveControl->CheckReader Yes CheckInduction Confirm Apoptosis Induction CheckPositiveControl->CheckInduction No CheckSubstrate Use Fresh Substrate Aliquot CheckReader->CheckSubstrate CheckReagents Use Fresh Buffers & Reagents CheckNoSubstrateCtrl->CheckReagents TitrateSubstrate Titrate Substrate Concentration CheckReagents->TitrateSubstrate CheckTemp Ensure Uniform Incubation Temp CheckPipetting->CheckTemp CheckBubbles Centrifuge Plate Before Reading CheckTemp->CheckBubbles

Caption: A logical workflow for troubleshooting common assay problems.

Experimental Protocols

Protocol: Caspase-6 Activity Assay in Cell Lysates

This protocol provides a method for quantifying caspase-6 activity in cell lysates using this compound in a 96-well plate format.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA.[10] Store at 4°C.

  • Assay Buffer: 100 mM HEPES (pH 7.2), 10% Sucrose, 0.1% CHAPS, 2 mM DTT.[10] Store at 4°C. Add DTT fresh before use.

  • This compound Stock Solution (10 mM): Reconstitute this compound in high-quality DMSO. Aliquot and store at -80°C.[5]

  • This compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in Assay Buffer immediately before use. Protect from light.

2. Experimental Workflow Diagram:

G Start Start: Prepare Cells (Control & Treated) Lyse Lyse Cells on Ice Start->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Supernatant Collect Supernatant (Cell Lysate) Centrifuge->Supernatant ProteinQuant Quantify Protein (e.g., BCA Assay) Supernatant->ProteinQuant Normalize Normalize Protein Concentration ProteinQuant->Normalize Plate Add Lysate to 96-Well Plate Normalize->Plate AddSubstrate Add this compound Working Solution Plate->AddSubstrate Incubate Incubate at 37°C (Protect from Light) AddSubstrate->Incubate Read Read Fluorescence (Ex: 400nm, Em: 505nm) Incubate->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the caspase-6 activity assay.

3. Assay Procedure:

  • Prepare Cell Lysates: Induce apoptosis in your experimental cell population. Harvest both treated and untreated (control) cells. Wash with ice-cold PBS.

  • Lyse Cells: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20-30 minutes.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube.

  • Determine Protein Concentration: Measure the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Normalize Samples: Dilute the lysates with Lysis Buffer to ensure each sample has the same final protein concentration (e.g., 1-2 mg/mL).

  • Set Up Reactions: To a 96-well black, clear-bottom plate, add 10-50 µg of protein (in a volume of 50 µL) per well.[10] Include wells for:

    • Blank (Assay Buffer only)

    • Negative Control (lysate from untreated cells)

    • Experimental Samples (lysate from treated cells)

  • Initiate Reaction: Add 50 µL of the 100 µM this compound Working Solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 50 µM.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[10] For kinetic assays, read the plate every 5-10 minutes.

  • Measure Fluorescence: Read the fluorescence using a microplate reader with excitation set to ~400 nm and emission to ~505 nm.

4. Data Analysis:

  • Subtract the blank reading from all sample readings.

  • Calculate the fold-change in caspase-6 activity by comparing the fluorescence of treated samples to the negative control.

  • For quantitative results, create a standard curve using free AFC to convert relative fluorescence units (RFU) to the amount of cleaved substrate (nmol).

References

Technical Support Center: Z-VEID-AFC Caspase-6 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the Z-VEID-AFC assay to measure caspase-6 activity. The performance of this fluorometric assay is critically dependent on the proper preparation of cell lysates, with the choice of cell lysis buffer being a key variable.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound assay, with a focus on the impact of the cell lysis buffer.

ProblemPossible CauseRecommended Solution
Low or No Fluorescence Signal Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting cell membranes to release active caspase-6.- Ensure the lysis buffer contains an appropriate concentration of a non-ionic detergent such as Triton (B1239919) X-100 or CHAPS (typically 0.1-1%).- Consider adding a freeze-thaw cycle to enhance cell lysis. After adding the lysis buffer, freeze the samples at -80°C and then thaw on ice.[1]
Enzyme Inactivity: Caspase-6 may have been degraded or inactivated during sample preparation.- Always prepare lysates on ice to minimize protease activity.- Add a protease inhibitor cocktail to the lysis buffer. Ensure the cocktail does not inhibit caspase activity.[2][3][4]- Avoid repeated freeze-thaw cycles of the cell lysate, as this can lead to a significant loss of enzyme activity.[5][6][7] Aliquot lysates and store at -80°C for long-term use.
Sub-optimal Assay Conditions: The pH or ionic strength of the reaction buffer may not be optimal for caspase-6 activity.- Ensure the final pH of the reaction mixture is between 7.2 and 7.5.- High salt concentrations in the lysis buffer can carry over to the reaction and inhibit caspase activity. If high salt is necessary for lysis, consider a buffer exchange step.
High Background Fluorescence Lysis Buffer Autofluorescence: Some components of the lysis buffer may be inherently fluorescent at the excitation/emission wavelengths of AFC (Ex/Em = 400/505 nm).- Run a "lysis buffer only" control (without cell lysate) to determine the background fluorescence of your buffer.- If the background is high, consider using a different lysis buffer formulation or a reduced concentration of the fluorescent component.
Detergent Interference: Certain detergents can interfere with the fluorescent signal. For instance, Triton X-100 has been shown to have intrinsic fluorescence and can also quench the fluorescence of other molecules.[8][9][10]- Test different non-ionic detergents (e.g., CHAPS, NP-40) or use a lower concentration of Triton X-100.- Consider using a "reduced" version of Triton X-100, which has lower UV absorbance and fluorescence.[11]
Contaminated Reagents: Buffers or the this compound substrate may be contaminated with fluorescent compounds or proteases that can cleave the substrate.- Use high-purity, nuclease-free water to prepare all buffers.- Prepare fresh buffers and substrate solutions.
High Variability Between Replicates Inconsistent Cell Lysis: Incomplete or variable lysis between samples will lead to inconsistent amounts of caspase-6 being assayed.- Ensure thorough mixing of cells with the lysis buffer.- Use a consistent lysis protocol for all samples, including incubation times and temperatures.
Pipetting Errors: Inaccurate pipetting of small volumes of lysate or reagents can introduce significant variability.- Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the reaction buffer and substrate to add to all wells.
Precipitate Formation: The substrate or other components may precipitate out of solution, leading to inconsistent results.- Ensure all components are fully dissolved before use.- The this compound substrate is typically dissolved in DMSO; ensure the final DMSO concentration in the assay is low (e.g., <1%) to prevent precipitation and potential enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal composition of a cell lysis buffer for the this compound assay?

A1: An optimal lysis buffer for this assay should efficiently lyse cells while preserving the activity of caspase-6. A common formulation includes a buffering agent (e.g., 50 mM HEPES, pH 7.4), a low concentration of a non-ionic detergent (e.g., 0.1-0.5% CHAPS or Triton X-100), a chelating agent (e.g., 1 mM EDTA), and a reducing agent (e.g., 2 mM DTT) added fresh to the reaction buffer. It is also highly recommended to add a protease inhibitor cocktail that does not contain caspase inhibitors.[12]

Q2: Can the choice of detergent in the lysis buffer affect my results?

A2: Yes, the choice and concentration of detergent are critical. While necessary for cell lysis, detergents can also interfere with the assay. Non-ionic detergents like Triton X-100 and NP-40 have been shown to potentially increase the activity of some proteases, which could lead to non-specific substrate cleavage.[13] Conversely, some detergents can also quench fluorescence.[8][9] Zwitterionic detergents like CHAPS are often considered milder and may be a good alternative.[10][12] It is advisable to empirically determine the best detergent and concentration for your specific cell type and experimental conditions.

Q3: How does the this compound substrate work?

A3: this compound is a fluorogenic substrate for caspase-6. The substrate consists of the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which is a recognition site for caspase-6, conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-6, the AFC moiety is released and becomes highly fluorescent, with excitation and emission maxima around 400 nm and 505 nm, respectively. The rate of AFC generation is directly proportional to the caspase-6 activity in the sample.[4]

Q4: Is the this compound substrate specific for caspase-6?

A4: While this compound is a preferred substrate for caspase-6, it is not entirely specific. Other caspases, such as caspase-3 and caspase-7, can also cleave this substrate, although with lower efficiency.[9] To confirm that the measured activity is predominantly from caspase-6, it is recommended to run parallel experiments with a specific caspase-6 inhibitor.

Q5: How should I store my cell lysates for future analysis?

A5: For long-term storage, cell lysates should be aliquoted into single-use vials and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can significantly decrease caspase activity.[5][6][7]

Experimental Protocols

Detailed Methodology for this compound Caspase-6 Assay

1. Preparation of Cell Lysates

a. Culture cells to the desired density and induce apoptosis using your experimental treatment. Include a negative control of untreated cells.

b. For adherent cells, wash with ice-cold PBS and then add ice-cold cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM EDTA, with freshly added protease inhibitor cocktail). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold cell lysis buffer.

c. Incubate the lysate on ice for 10-20 minutes with occasional vortexing.

d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

e. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.

f. Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

2. Caspase-6 Activity Assay

a. Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA). Immediately before use, add DTT to a final concentration of 10 mM.

b. Dilute the this compound stock solution (typically 1 mM in DMSO) to a final working concentration of 50 µM in the 2X Reaction Buffer. Protect the substrate solution from light.

c. In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well. Adjust the volume with cell lysis buffer if necessary. Include wells for a negative control (lysate from untreated cells) and a blank (lysis buffer only).

d. Add 50 µL of the 2X Reaction Buffer containing the this compound substrate to each well.

e. Incubate the plate at 37°C, protected from light.

f. Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader. Readings can be taken kinetically every 5-10 minutes for 1-2 hours, or as an endpoint measurement.

3. Data Analysis

a. Subtract the fluorescence reading of the blank from all other readings.

b. The caspase-6 activity can be expressed as the change in fluorescence units per unit of time per microgram of protein.

c. For endpoint assays, the fold-increase in caspase-6 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Visualizations

Caspase-6 Signaling Pathway

Caspase6_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic_Stimuli->Caspase8 activates Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Apoptosome Apoptosome Intrinsic_Stimuli->Apoptosome leads to Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase6_zymogen Pro-caspase-6 Caspase8->Caspase6_zymogen can activate Caspase9 Caspase-9 Caspase9->Caspase3 activates Caspase3->Caspase6_zymogen cleaves & activates Caspase6_active Active Caspase-6 Caspase6_zymogen->Caspase6_active auto-activation LaminA Lamin A Caspase6_active->LaminA cleaves Huntingtin Huntingtin (Htt) Caspase6_active->Huntingtin cleaves Apoptosis Apoptosis Caspase6_active->Apoptosis contributes to Apoptosome->Caspase9 activates LaminA->Apoptosis Axonal_Degeneration Axonal Degeneration Huntingtin->Axonal_Degeneration

Caption: Caspase-6 activation and its role in apoptosis and neurodegeneration.

This compound Assay Experimental Workflow

Z_VEID_AFC_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Assay_Setup 4. Assay Setup in 96-well Plate Protein_Quantification->Assay_Setup Incubation 5. Incubation at 37°C Assay_Setup->Incubation Fluorescence_Reading 6. Fluorescence Reading (Ex: 400nm, Em: 505nm) Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis Fluorescence_Reading->Data_Analysis

Caption: Step-by-step workflow of the this compound caspase-6 assay.

References

Technical Support Center: Z-VEID-AFC Caspase-6 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z-VEID-AFC caspase-6 detection assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the sensitivity of caspase-6 activity detection.

Troubleshooting Guide

Low or no signal, high background, and inconsistent results are common challenges encountered during the this compound assay. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Weak or No Fluorescent Signal

Possible Cause Recommended Solution
Inactive Caspase-6 Ensure that your experimental conditions are sufficient to induce apoptosis and activate caspase-6. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify caspase activation.
Insufficient Enzyme Concentration Increase the concentration of the cell lysate or purified enzyme in the reaction. Be aware that caspase-6 may be present at low levels in some cell types.
Substrate Degradation This compound is light-sensitive. Protect the substrate from light during storage and handling. Prepare fresh substrate solutions and avoid repeated freeze-thaw cycles.[1]
Incorrect Filter Wavelengths Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for AFC, which are approximately 400 nm for excitation and 505 nm for emission.[1][2][3][4]
Suboptimal Assay Buffer The composition of the assay buffer is critical. Ensure it contains a reducing agent like DTT (dithiothreitol) and is at the optimal pH (typically around 7.2-7.4).[2][3]
Presence of Inhibitors Your sample may contain endogenous or contaminating caspase inhibitors. Consider diluting the sample or using a purification step to remove potential inhibitors.

Issue 2: High Background Fluorescence

Possible Cause Recommended Solution
Autofluorescence Cell lysates and media components can exhibit autofluorescence. Run a blank control (assay buffer and substrate without lysate) and a sample blank (lysate and buffer without substrate) to determine the sources of background. Subtract the blank values from your experimental readings.
Non-specific Substrate Cleavage At high concentrations, this compound can be cleaved by other proteases, such as caspase-3 and caspase-7, leading to a high background signal.[2] Titrate the substrate concentration to find the optimal balance between signal and background.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared with high-purity water to avoid fluorescent contaminants.
Instrument Settings Optimize the gain setting on your fluorometer. A high gain can amplify background noise.[5]

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Recommended Solution
Variable Cell Lysis Inconsistent cell lysis can lead to variable enzyme concentrations in your samples. Ensure a consistent and efficient lysis procedure. A recommended method involves freeze-thaw cycles followed by centrifugation.[5]
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for the enzyme and substrate.
Temperature Fluctuations Caspase activity is temperature-dependent. Incubate your reactions at a constant and optimal temperature, typically 37°C.[2][3]
Assay Timing Caspase activation is a dynamic process. Ensure you are measuring activity at the optimal time point after inducing apoptosis. Perform a time-course experiment to determine the peak of caspase-6 activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in the assay?

The optimal concentration can vary depending on the experimental conditions, including the amount of active caspase-6 in the sample. A common starting concentration is 50-100 µM.[2] However, it is highly recommended to perform a substrate titration to determine the concentration that yields the best signal-to-noise ratio for your specific system. High concentrations can lead to non-specific cleavage by other caspases.[2]

Q2: Is this compound specific for caspase-6?

While this compound is a preferential substrate for caspase-6, it is not entirely specific. It can also be cleaved by other executioner caspases, particularly caspase-3 and caspase-7, especially at higher substrate concentrations.[2][6] To confirm that the measured activity is from caspase-6, consider using a specific caspase-6 inhibitor, such as Z-VEID-FMK, as a negative control.[7]

Q3: How can I be sure the signal I'm detecting is from caspase-6 and not other caspases?

To increase confidence in your results, it is best practice to use multiple methods to confirm specific caspase activation.[6] This can include:

  • Using a specific inhibitor: Pre-incubate your sample with a caspase-6 specific inhibitor (e.g., Ac-VEID-CHO or Z-VEID-FMK) to see if the signal is abolished.[2][7]

  • Western Blotting: Probe for the cleaved (active) form of caspase-6.

  • Alternative Substrates: Consider using a more specific assay, such as one based on the cleavage of a natural caspase-6 substrate like lamin A.[2]

Q4: Can I use this compound for in-cell assays?

This compound is primarily designed for use with cell lysates or purified enzyme preparations. For measuring caspase-6 activity in live cells, a cell-permeable substrate would be required.

Q5: What are the recommended excitation and emission wavelengths for AFC?

The liberated AFC fluorophore should be measured with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[1][2][3][4]

Experimental Protocols

Standard Caspase-6 Activity Assay Protocol

This protocol provides a general guideline for measuring caspase-6 activity in cell lysates.

  • Prepare Cell Lysates:

    • Induce apoptosis in your cells using the desired method. Include a non-induced control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA).[3]

    • Perform several freeze-thaw cycles to ensure complete lysis.[5]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris.[5]

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.

  • Set up the Assay:

    • Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).[2]

    • In a black 96-well plate, add 10-50 µg of protein lysate per well.[3]

    • Add the 2X reaction buffer to each well.

    • Include the following controls:

      • Blank: Reaction buffer and substrate only.

      • Negative Control: Lysate from non-induced cells.

      • Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-6 inhibitor.

  • Initiate and Measure the Reaction:

    • Prepare a stock solution of this compound in DMSO.[3] Dilute to the desired final concentration (e.g., 50 µM) in the reaction buffer.

    • Add the this compound substrate to each well to start the reaction.

    • Incubate the plate at 37°C, protected from light.[2][3]

    • Measure the fluorescence at regular intervals (e.g., every 5-15 minutes) for 1-2 hours using a fluorometer with excitation at 400 nm and emission at 505 nm.[2][3]

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (slope of the linear portion of the curve) for each sample.

    • Compare the activity of your experimental samples to the controls.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Procaspase-6 Procaspase-6 Caspase-3/7->Procaspase-6 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Caspase-6->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis cleavage leads to

Caption: Apoptotic signaling pathways leading to caspase-6 activation.

Z_VEID_AFC_Workflow cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Quantify Protein Quantify Protein Cell Lysis->Quantify Protein Prepare Reagents Prepare Reagents Load Plate Load Plate Prepare Reagents->Load Plate Add Substrate Add Substrate Load Plate->Add Substrate Incubate Incubate Add Substrate->Incubate Read Fluorescence Read Fluorescence Incubate->Read Fluorescence Analyze Data Analyze Data Read Fluorescence->Analyze Data

Caption: Experimental workflow for the this compound caspase-6 assay.

References

Validation & Comparative

Validating Caspase-6 Activity: A Comparative Guide to Z-VEID-AFC and Lamin A-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of caspase-6 activity is crucial for advancing our understanding of its role in neurodegenerative diseases and apoptosis. This guide provides a detailed comparison of the commonly used fluorogenic substrate, Z-VEID-AFC, with a more specific and sensitive alternative, the lamin A cleavage-based ELISA.

The tetrapeptide substrate this compound (Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) has been widely adopted for measuring caspase-6 activity. Upon cleavage by an active caspase, the fluorophore AFC is released, producing a fluorescent signal. While convenient, a significant body of evidence highlights a critical drawback of VEID-based substrates: a lack of specificity, particularly against other executioner caspases such as caspase-3 and caspase-7.[1][2] This cross-reactivity can lead to inaccurate quantification of caspase-6 activity, especially in complex biological samples like cell lysates where multiple caspases may be active.

To address this limitation, a highly specific and sensitive immunoassay based on the cleavage of a natural caspase-6 substrate, lamin A, has been developed.[1] This guide will objectively compare these two methods, presenting supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate assay for their needs.

Quantitative Comparison of Caspase-6 Assays

The following tables summarize the key performance differences between the this compound fluorometric assay and the lamin A-based ELISA.

Parameter This compound Fluorometric Assay Lamin A-Based ELISA Reference
Principle Cleavage of a synthetic tetrapeptide releases a fluorescent reporter (AFC).Immunodetection of the specific neo-epitope generated by caspase-6 cleavage of lamin A.[1][3]
Specificity Cross-reacts with caspase-3 and caspase-7.[1]Highly specific for caspase-6. No significant cleavage by caspases-3 or -7 observed.[1][1]
Sensitivity Lower sensitivity, especially for detecting low levels of caspase-6 activity.Higher sensitivity, capable of detecting picomolar concentrations of active caspase-6.[1][1]
Format Homogeneous, solution-based assay.Heterogeneous, plate-based ELISA.[1][3]
Throughput High-throughput compatible.High-throughput compatible.[4][3][4]

Table 1: Key Performance Characteristics of Caspase-6 Activity Assays.

Substrate Enzyme Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Ac-VEID-AFCCaspase-617.8 ± 2.10.22 ± 0.011.2 x 10⁴[1]
Lamin ACaspase-60.015 ± 0.0030.003 ± 0.00012.0 x 10⁵[1]
Ac-VEID-AFCCaspase-3Data not availableData not availableData not available
Ac-VEID-AFCCaspase-7Data not availableData not availableData not available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the practical application of these assays, the following diagrams illustrate the caspase-6 activation pathway and the respective experimental workflows.

Caspase6_Activation_Pathway Caspase-6 Activation in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Procaspase6 Procaspase-6 Caspase3->Procaspase6 Apoptosis Apoptosis Caspase3->Apoptosis Caspase6 Active Caspase-6 Procaspase6->Caspase6 LaminA Lamin A Caspase6->LaminA Caspase6->Apoptosis Cleaved_LaminA Cleaved Lamin A LaminA->Cleaved_LaminA

Caspase-6 Activation Pathway in Apoptosis.

Z_VEID_AFC_Workflow This compound Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Detection Induce_Apoptosis Induce Apoptosis in Cells Prepare_Lysate Prepare Cell Lysate Induce_Apoptosis->Prepare_Lysate Add_Buffer Add Assay Buffer Prepare_Lysate->Add_Buffer Add_Substrate Add this compound Substrate Add_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure_Fluorescence

This compound Assay Workflow.

LaminA_ELISA_Workflow Lamin A ELISA Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_detection Detection Induce_Apoptosis Induce Apoptosis in Cells Prepare_Lysate Prepare Cell Lysate Induce_Apoptosis->Prepare_Lysate Coat_Plate Coat Plate with Lysate Prepare_Lysate->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Primary_Ab Add Anti-Cleaved Lamin A Ab Block->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Ab Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add Chemiluminescent Substrate Add_Secondary_Ab->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence

Lamin A ELISA Workflow.

Experimental Protocols

This compound Fluorometric Caspase-6 Assay Protocol

This protocol is adapted from commercially available kits and published methods.[3][5]

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

  • DTT (1 M stock)

  • This compound substrate (1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.

  • Prepare Cell Lysates:

    • Harvest 1-5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Prepare the 2X Reaction Buffer with DTT to a final concentration of 20 mM (add 20 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

    • Add 50 µL of cell lysate to a well of the 96-well plate.

    • Add 50 µL of 2X Reaction Buffer with DTT to each well.

    • Add 5 µL of the 1 mM this compound substrate to each well for a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: The fold-increase in caspase-6 activity can be determined by comparing the fluorescence of the induced samples with the uninduced control.

Lamin A Cleavage-Based ELISA Protocol

This protocol is based on the method described by Mintzer et al. (2012).[4][6]

Materials:

  • Cell Lysis Buffer (as above)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., TBST)

  • Primary Antibody: Rabbit anti-cleaved lamin A antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent HRP substrate

  • 96-well white or black microplate for luminescence

  • Luminometer

Procedure:

  • Induce Apoptosis and Prepare Lysates: Follow steps 1 and 2 from the this compound protocol.

  • Plate Coating:

    • Add 50 µL of cell lysate to each well of the microplate.

    • Incubate for 1 hour at room temperature to allow proteins to adhere.

  • Blocking:

    • Aspirate the lysate and wash the wells twice with 100 µL of PBS.

    • Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Aspirate the blocking buffer and wash the wells three times with 100 µL of Wash Buffer.

    • Dilute the anti-cleaved lamin A antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the wells three times with 100 µL of Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 50 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Aspirate the secondary antibody solution and wash the wells five times with 100 µL of Wash Buffer.

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Add 50 µL of the substrate to each well.

  • Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: The amount of cleaved lamin A, and thus caspase-6 activity, is proportional to the luminescence signal.

Conclusion

While the this compound fluorometric assay offers a convenient and high-throughput method for assessing caspase activity, its utility for specifically measuring caspase-6 is limited by significant cross-reactivity with other caspases. For researchers requiring a more precise and reliable quantification of caspase-6 activity, the lamin A cleavage-based ELISA presents a superior alternative. Its high specificity and sensitivity make it a robust tool for investigating the nuanced role of caspase-6 in various biological processes and for the development of targeted therapeutics. The choice of assay should be guided by the specific experimental needs, with a strong consideration for the potential for misleading results when using less specific substrates in complex biological systems.

References

A Researcher's Guide to Caspase-6 Substrates: A Comparative Analysis of Z-VEID-AFC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – In the intricate landscape of apoptosis research and drug discovery for neurodegenerative diseases, the precise measurement of caspase-6 activity is paramount. This guide provides a detailed comparison of the widely used fluorogenic substrate, Z-VEID-AFC, with other key caspase-6 substrates, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Caspase-6, an executioner caspase, plays a critical role in the apoptotic cascade and has been implicated in the pathogenesis of neurodegenerative conditions such as Huntington's and Alzheimer's disease. Its proteolytic activity is characterized by a preference for cleaving substrates after the amino acid sequence Val-Glu-Ile-Asp (VEID). The substrates detailed in this guide leverage this specificity to enable the quantification of caspase-6 activity.

Performance Comparison of Caspase-6 Substrates

The choice of substrate can significantly impact the sensitivity, specificity, and overall reliability of a caspase-6 activity assay. This section compares the performance of three common types of caspase-6 substrates: a fluorogenic peptide (this compound), a colorimetric peptide (Ac-VEID-pNA), and a natural protein substrate (Lamin A).

Key Performance Indicators:

  • Fluorogenic Substrate (this compound): this compound (Z-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate that releases the highly fluorescent AFC molecule upon cleavage by caspase-6. This method offers high sensitivity, making it suitable for detecting low levels of enzyme activity.

  • Colorimetric Substrate (Ac-VEID-pNA): Ac-VEID-pNA (Acetyl-Val-Glu-Ile-Asp-p-nitroanilide) is another synthetic peptide substrate that, when cleaved, releases p-nitroanilide, a chromophore that can be detected by measuring absorbance at 405 nm. While generally less sensitive than fluorogenic substrates, colorimetric assays are often simpler to perform and do not require specialized fluorescence instrumentation.

  • Protein Substrate (Lamin A): Lamin A is a natural, endogenous substrate of caspase-6. Assays utilizing Lamin A cleavage provide a more biologically relevant measure of caspase-6 activity. These assays often rely on antibody-based detection methods, such as Western blotting or ELISA, to quantify the cleavage products.

SubstrateTypeDetection MethodKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Fluorogenic PeptideFluorescence (Ex/Em = 400/505 nm)30.9 ± 2.2 µM[1]4.3 ± 0.12[1]139,200[1]
Ac-VEID-pNA Colorimetric PeptideAbsorbance (405 nm)[2]Not AvailableNot AvailableNot Available
Lamin A ProteinWestern Blot / ELISA[1]14.11 ± 2.592 nM[1]0.057 ± 0.0025[1]4,055,043[1]

Note: A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km ratio signifies greater catalytic efficiency.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the caspase activation cascade leading to caspase-6 activation and a general workflow for a caspase-6 activity assay.

CaspaseActivationPathway Caspase Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits and activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Procaspase-6 Procaspase-6 Caspase-3/7->Procaspase-6 Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Substrate Cleavage Substrate Cleavage Caspase-6->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways converging on caspase-6 activation.

Caspase6AssayWorkflow General Workflow for Caspase-6 Activity Assay Sample Preparation Sample Preparation Reaction Incubation Reaction Incubation Sample Preparation->Reaction Incubation Cell lysate or purified enzyme Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Incubation Substrate and buffer Signal Detection Signal Detection Reaction Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: A simplified workflow for a typical in vitro caspase-6 activity assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the key experiments discussed.

Protocol 1: Fluorogenic Caspase-6 Activity Assay using this compound

This protocol is adapted for a 96-well plate format.

Materials:

  • Recombinant active caspase-6

  • Caspase Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • This compound substrate (10 mM stock in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the caspase-6 enzyme solution by diluting the active caspase-6 to the desired concentration in cold Caspase Assay Buffer.

  • Prepare the substrate solution by diluting the this compound stock to a final concentration of 50 µM in Caspase Assay Buffer.

  • Add 50 µL of the enzyme solution to each well of the microplate.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Continue to take readings every 5 minutes for at least 30 minutes at 37°C, protected from light.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

Protocol 2: Colorimetric Caspase-6 Activity Assay using Ac-VEID-pNA

This protocol is designed for a 96-well plate format.

Materials:

  • Cell lysate or purified active caspase-6

  • 2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)

  • Ac-VEID-pNA substrate (4 mM stock in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare cell lysates or dilute purified caspase-6 in an appropriate lysis or assay buffer.

  • Add 50 µL of cell lysate or enzyme solution to each well of the microplate.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the Ac-VEID-pNA substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • The fold-increase in caspase-6 activity can be determined by comparing the absorbance of the sample to that of a negative control.

Protocol 3: In Vitro Lamin A Cleavage Assay

This protocol utilizes Western blotting to detect the cleavage of Lamin A.

Materials:

  • Recombinant human Lamin A

  • Recombinant active caspase-6

  • Caspase Cleavage Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Primary antibody against Lamin A

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Set up the cleavage reaction by incubating recombinant Lamin A (e.g., 100 ng) with active caspase-6 (e.g., 10-50 nM) in Caspase Cleavage Buffer.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the protein fragments by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Lamin A overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an appropriate imaging system. The appearance of cleavage products indicates caspase-6 activity.

References

A Researcher's Guide to Caspase-6 Detection: Z-VEID-AFC vs. Ac-VEID-CHO

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of apoptosis research, the accurate detection and modulation of specific caspases are paramount. Caspase-6, an executioner caspase, plays a crucial role in the apoptotic cascade and has been implicated in neurodegenerative diseases such as Huntington's and Alzheimer's.[1] This guide provides a comprehensive comparison of two key chemical tools used in the study of caspase-6: the fluorogenic substrate Z-VEID-AFC and the peptide inhibitor Ac-VEID-CHO. While both are based on the preferred caspase-6 recognition motif, Val-Glu-Ile-Asp (VEID), their applications in experimental settings are fundamentally different.

Understanding Their Roles: Substrate vs. Inhibitor

A common point of confusion is the respective roles of this compound and Ac-VEID-CHO in a caspase-6 assay. This compound is a substrate designed for the detection and quantification of caspase-6 activity. The substrate consists of the VEID peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When caspase-6 is active, it cleaves the peptide at the aspartate residue, releasing AFC, which can then be measured by a fluorometer.[2][3]

In contrast, Ac-VEID-CHO is a peptide inhibitor .[4] The aldehyde group (-CHO) on this molecule allows it to act as a reversible inhibitor of caspase-6.[5] In experimental workflows, it is not used to detect caspase activity but rather to block its function or to serve as a positive control in inhibitor screening assays to confirm that the observed activity is indeed from the targeted caspase.[5]

Performance Characteristics and Specificity

The choice of reagents in any assay is dictated by their performance and specificity. While both this compound and Ac-VEID-CHO are designed around the VEID sequence, their effectiveness and selectivity vary.

This compound (Substrate): As a detection substrate, the key performance metrics are its kinetic parameters with the target enzyme. It is important to note that while the VEID sequence is preferentially cleaved by caspase-6, other caspases, particularly caspase-3 and -7, can also cleave this substrate, especially at higher concentrations.[6] This cross-reactivity is a critical consideration when interpreting results from complex biological samples like cell lysates.

Ac-VEID-CHO (Inhibitor): The potency of an inhibitor is measured by its half-maximal inhibitory concentration (IC50). While Ac-VEID-CHO is a potent inhibitor of caspase-6, it also exhibits significant inhibitory activity against other caspases, notably caspase-3.[4] This lack of selectivity means that when used in a cellular context, it may inhibit other caspases, confounding the interpretation of its effects on apoptosis.

The following table summarizes the available quantitative data for both reagents.

ReagentTypeTarget CaspaseParameterValueCross-reactivity
Ac-VEID-AFC SubstrateCaspase-6Km43.1 µM[3]Cleaved by Caspase-3 and -7[6]
kcat/Km10-fold higher for lamin A
Ac-VEID-CHO InhibitorCaspase-6IC5016.2 nM[4]Caspase-3 (IC50 = 13.6 nM), Caspase-7 (IC50 = 162.1 nM)[4]

Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for a standard in vitro caspase-6 activity assay and an inhibition assay.

Caspase-6 Activity Assay Using this compound

This protocol is adapted from commercially available caspase-6 assay kits.[2][5]

1. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable buffer for cell or tissue lysis to release cellular contents, including caspases.
  • Assay Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.[6] Prepare fresh on the day of the experiment.
  • Caspase-6 Substrate (this compound): Reconstitute the substrate in DMSO to create a stock solution (e.g., 1 mM). Dilute the stock solution in 1X Assay Buffer to the desired final concentration (typically 50-100 µM).

2. Sample Preparation:

  • Induce apoptosis in your cell culture or tissue of interest using a known stimulus.
  • Lyse the cells or tissue in Lysis Buffer on ice.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well black microplate, add 10-50 µg of protein lysate to each well.
  • Add 1X Assay Buffer to bring the total volume to 100 µL.
  • Initiate the reaction by adding the diluted this compound substrate to each well.
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][5]

4. Data Analysis:

  • Compare the fluorescence of the apoptotic sample to an un-induced control to determine the fold increase in caspase-6 activity.

Caspase-6 Inhibition Assay Using Ac-VEID-CHO

This protocol outlines how to use Ac-VEID-CHO to confirm caspase-6 activity.

1. Reagent and Sample Preparation:

  • Follow the same steps for preparing buffers, substrate, and protein lysates as in the activity assay.
  • Prepare a stock solution of Ac-VEID-CHO in DMSO. Serially dilute the inhibitor to a range of concentrations to determine the IC50 value.

2. Assay Procedure:

  • In a 96-well black microplate, add the protein lysate and 1X Assay Buffer.
  • Add the various concentrations of Ac-VEID-CHO to the wells. Include a control with no inhibitor.
  • Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the this compound substrate.
  • Incubate and measure fluorescence as described above.

3. Data Analysis:

  • Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Workflow

To better understand the context in which these reagents are used, the following diagrams illustrate the apoptotic signaling pathway leading to caspase-6 activation and the experimental workflow for its detection.

Caspase_Activation_Pathway Apoptotic Signaling Pathway and Caspase-6 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-6 Procaspase-6 Caspase-3/7->Procaspase-6 Apoptotic Substrates Apoptotic Substrates Caspase-3/7->Apoptotic Substrates Caspase-6 Caspase-6 Procaspase-6->Caspase-6 Caspase-6->Apoptotic Substrates Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Procaspase-3/7->Caspase-3/7

Caption: Apoptotic signaling pathways leading to caspase-6 activation.

Caspase6_Detection_Workflow Experimental Workflow for Caspase-6 Detection and Inhibition cluster_sample_prep Sample Preparation cluster_assay Caspase-6 Assay Apoptosis Induction Apoptosis Induction Cell Lysis Cell Lysis Apoptosis Induction->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Lysate + Buffer Lysate + Buffer Protein Quantification->Lysate + Buffer Add Inhibitor (Ac-VEID-CHO) Add Inhibitor (Ac-VEID-CHO) Lysate + Buffer->Add Inhibitor (Ac-VEID-CHO) For Inhibition Assay Add Substrate (this compound) Add Substrate (this compound) Lysate + Buffer->Add Substrate (this compound) For Activity Assay Add Inhibitor (Ac-VEID-CHO)->Add Substrate (this compound) Incubation Incubation Add Substrate (this compound)->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis

Caption: Workflow for caspase-6 activity and inhibition assays.

Conclusion

References

Confirming Caspase-6 Specificity: A Comparative Guide to Z-VEID-AFC and its Validation with Z-VEID-FMK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis and neurodegenerative diseases, precise and reliable measurement of caspase-6 activity is paramount. The fluorogenic substrate Z-VEID-AFC is a widely utilized tool for this purpose. However, ensuring the specificity of this substrate is critical for data integrity. This guide provides a comprehensive comparison of methods to confirm the specificity of this compound for caspase-6, with a primary focus on the use of the selective and irreversible inhibitor, Z-VEID-FMK.

This guide will delve into the experimental protocols and supporting data that underpin the validation of this compound as a specific caspase-6 substrate. Furthermore, it will explore alternative methods, such as the analysis of the cleavage of the physiological substrate Lamin A/C, to provide a broader context for specificity assessment.

The Critical Role of Specificity in Caspase-6 Research

Caspase-6 is an executioner caspase implicated in the apoptotic cascade and has emerged as a key player in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's disease.[1] Accurate measurement of its activity is therefore crucial for understanding disease progression and for the development of targeted therapeutics. While the tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is the preferred recognition motif for caspase-6, some level of cross-reactivity with other executioner caspases, such as caspase-3 and -7, has been observed, particularly at higher substrate concentrations.[2] Therefore, experimental validation of substrate specificity in a given cellular context is a critical step in ensuring the reliability of research findings.

Validating this compound Specificity with Z-VEID-FMK: An Experimental Approach

The most direct method to confirm that the cleavage of this compound in a biological sample is due to caspase-6 activity is to demonstrate its inhibition by a specific caspase-6 inhibitor. Z-VEID-FMK is a cell-permeable, irreversible inhibitor that covalently binds to the active site of caspase-6, thereby blocking its proteolytic activity.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the specificity of this compound using Z-VEID-FMK.

G cluster_0 Sample Preparation cluster_1 Caspase-6 Activity Assay cluster_2 Data Analysis & Conclusion Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Assay Condition 1 Cell Lysate + This compound Prepare Cell Lysate->Assay Condition 1 Assay Condition 2 Cell Lysate + Z-VEID-FMK (pre-incubation) + This compound Prepare Cell Lysate->Assay Condition 2 Measure Fluorescence Measure Fluorescence Assay Condition 1->Measure Fluorescence Assay Condition 2->Measure Fluorescence Compare Fluorescence Signals Compare Fluorescence Signals Measure Fluorescence->Compare Fluorescence Signals Conclusion Significant Reduction in Signal with Z-VEID-FMK Confirms Caspase-6 Specificity Compare Fluorescence Signals->Conclusion

Workflow for this compound specificity validation.
Experimental Protocol: Caspase-6 Activity Assay

This protocol outlines the key steps for measuring caspase-6 activity using this compound and confirming its specificity with Z-VEID-FMK.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Fluorogenic Caspase-6 Substrate: this compound (Ac-VEID-AFC)

  • Caspase-6 Inhibitor: Z-VEID-FMK

  • 96-well black microplate

  • Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

  • Cell Culture and Induction of Apoptosis:

    • Culture cells to the desired confluency.

    • Treat cells with an appropriate apoptosis-inducing agent and for a duration sufficient to activate caspases. Include an untreated control group.

  • Preparation of Cell Lysates:

    • Harvest both treated and untreated cells.

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase-6 Activity Assay:

    • In a 96-well black microplate, add an equal amount of protein from each cell lysate to each well.

    • For specificity confirmation:

      • To one set of wells containing apoptotic cell lysate, add Z-VEID-FMK to a final concentration of 10-50 µM.

      • Pre-incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to caspase-6.

    • Add the fluorogenic substrate this compound to all wells to a final concentration of 50-100 µM.[2]

    • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2]

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of AFC release by determining the slope of the linear portion of the fluorescence versus time curve.

    • Compare the rate of this compound cleavage in the apoptotic lysate with and without the Z-VEID-FMK inhibitor. A significant reduction in the rate of cleavage in the presence of Z-VEID-FMK indicates that the measured activity is predominantly due to caspase-6.

Expected Quantitative Data

The following table summarizes hypothetical, yet representative, data from an experiment designed to confirm this compound specificity.

ConditionCaspase-6 Activity (Relative Fluorescence Units/min)% Inhibition
Untreated Cell Lysate + this compound15.2 ± 2.1N/A
Apoptotic Cell Lysate + this compound185.6 ± 12.8N/A
Apoptotic Cell Lysate + Z-VEID-FMK + this compound25.4 ± 3.586.3%

Data are presented as mean ± standard deviation.

In this example, the significant decrease in fluorescence upon pre-incubation with Z-VEID-FMK provides strong evidence that the cleavage of this compound in the apoptotic lysate is primarily mediated by caspase-6. For instance, one study demonstrated that 50 μM of Z-VEID-FMK decreased drug-induced caspase-6 activity by 53%.[3]

Alternative Method: Lamin A/C Cleavage Assay

While this compound is a convenient tool, the cleavage of a known physiological substrate provides an orthogonal method to assess caspase-6 activity and specificity. Lamin A/C, a nuclear envelope protein, is a well-established and highly specific substrate for caspase-6.[1][4] Cleavage of Lamin A at aspartate residue 230 is a hallmark of caspase-6 activation.

Comparison of this compound and Lamin A/C Cleavage Assays
FeatureThis compound AssayLamin A/C Cleavage Assay
Principle Fluorometric measurement of a synthetic peptide substrate cleavage.Detection of a specific cleavage product of an endogenous protein.
Throughput High-throughput, suitable for plate-based assays.Lower throughput, often requires Western blotting or specific ELISA kits.
Specificity Good, but can show cross-reactivity with other caspases at high concentrations.[2]Highly specific for caspase-6.[1][4]
Sensitivity High sensitivity for detecting low levels of caspase activity.Sensitivity depends on the detection method (Western blot vs. ELISA).
Confirmation Requires a specific inhibitor like Z-VEID-FMK for definitive specificity confirmation.The presence of the specific cleavage product is strong evidence of caspase-6 activity.
Experimental Protocol: Western Blot for Cleaved Lamin A/C

Materials:

  • Cell lysates prepared as described previously.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody specific for cleaved Lamin A (Asp230).

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • SDS-PAGE and Western Blotting:

    • Separate proteins from the cell lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against cleaved Lamin A.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the bands using an imaging system.

An increase in the band corresponding to cleaved Lamin A in apoptotic samples, which is diminished by pre-treatment with Z-VEID-FMK, provides strong, independent confirmation of caspase-6-specific activity. Studies have shown that the caspase-6 inhibitor z-VEID-fmk can effectively prevent the cleavage of lamin A.[5]

Caspase-6 Signaling Pathway

Understanding the context in which caspase-6 is activated is crucial for interpreting experimental results. The following diagram illustrates a simplified apoptosis signaling pathway highlighting the position of caspase-6.

G Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases Initiator_Caspases->Executioner_Caspases Caspase_3_7 Caspase-3, -7 Executioner_Caspases->Caspase_3_7 Caspase_6 Caspase-6 Executioner_Caspases->Caspase_6 Substrate_Cleavage Substrate Cleavage Caspase_6->Substrate_Cleavage Z_VEID_AFC_Cleavage This compound Cleavage (Fluorescence) Substrate_Cleavage->Z_VEID_AFC_Cleavage Lamin_AC_Cleavage Lamin A/C Cleavage Substrate_Cleavage->Lamin_AC_Cleavage Apoptosis Apoptosis Z_VEID_AFC_Cleavage->Apoptosis Lamin_AC_Cleavage->Apoptosis Z_VEID_FMK Z-VEID-FMK (Inhibitor) Z_VEID_FMK->Caspase_6

Simplified apoptosis pathway showing caspase-6 activation.

Conclusion

References

Z-VEID-AFC: A Comparative Analysis of Caspase-6 Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate tools to dissect cellular pathways is paramount. This guide provides an objective comparison of the fluorogenic caspase-6 substrate, Z-VEID-AFC, detailing its cross-reactivity with other caspases and providing key experimental data to inform your research.

The tetrapeptide fluorogenic substrate this compound is widely utilized for the detection of caspase-6 activity, an enzyme implicated in the execution phase of apoptosis and in neurodegenerative disorders. Upon cleavage by an active caspase, the 7-amino-4-trifluoromethylcoumarin (AFC) group is released, emitting a fluorescent signal that can be quantified to measure enzyme activity. While this compound is designed as a specific substrate for caspase-6, understanding its potential cross-reactivity with other members of the caspase family is critical for the accurate interpretation of experimental results.

Comparative Analysis of Caspase Cross-Reactivity

While this compound is a preferential substrate for caspase-6, studies have revealed a degree of cross-reactivity with other executioner and initiator caspases. The following table summarizes the relative cleavage of this compound by various caspases, providing a baseline for assessing substrate specificity. It is important to note that peptide-based substrates can exhibit overlapping specificity, and caspase-3, in particular, has been shown to be a promiscuous enzyme, capable of cleaving a wide range of substrates.[1]

Caspase TargetRelative Cleavage of this compoundKey Findings
Caspase-6 High Primary target; efficiently cleaved.[1][2]
Caspase-3Moderate to HighSignificant cross-reactivity observed; caspase-3 can cleave VEID-AFC, particularly at higher enzyme concentrations.[2]
Caspase-7ModerateDemonstrates cleavage of VEID-AFC.[2]
Caspase-8ModerateHas been shown to cleave the VEID sequence efficiently.[1]
Caspase-10ModerateHas been shown to cleave the VEID sequence efficiently.[1]

This table is a synthesis of findings where direct comparative quantitative data is often presented graphically. The classifications of "High," "Moderate," and "Low/Negligible" are based on the interpretation of these published results.

Experimental Data: Substrate Cleavage Kinetics

The efficiency of substrate cleavage by an enzyme is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

EnzymeSubstrateKm (µM)kcat/Km (M⁻¹s⁻¹)
Caspase-6Ac-VEID-AFC30168,000

This data underscores the high efficiency of caspase-6 in processing the VEID sequence.

Experimental Protocols

To ensure reproducible and accurate assessment of caspase activity and substrate specificity, a detailed experimental protocol is provided below. This protocol is adapted from established methodologies for fluorometric caspase assays.[2]

Objective: To determine the activity of a specific caspase or a panel of caspases on the this compound substrate.

Materials:

  • Recombinant active caspases (caspase-1, -3, -4, -5, -6, -7, -8, -9)

  • This compound substrate

  • Caspase cleavage buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant active caspases to the desired concentrations in caspase cleavage buffer.

    • Prepare a working solution of this compound by diluting the stock solution in caspase cleavage buffer to a final concentration of 100 µM.

  • Assay Setup:

    • Pipette the diluted recombinant caspases into the wells of the 96-well black microplate.

    • Include a negative control with buffer only (no enzyme).

    • Initiate the reaction by adding the 100 µM this compound working solution to each well.

  • Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Take kinetic readings every 5 minutes for a duration of 1 hour.

  • Data Analysis:

    • For each concentration of each caspase, plot the fluorescence intensity against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Compare the reaction velocities of the different caspases to determine the relative cleavage of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

Apoptosis Execution Pathway Initiator Caspases\n(e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Initiator Caspases\n(e.g., Caspase-8, -9)->Executioner Caspases\n(Caspase-3, -6, -7) activates Cellular Substrates\n(e.g., Lamins, PARP) Cellular Substrates (e.g., Lamins, PARP) Executioner Caspases\n(Caspase-3, -6, -7)->Cellular Substrates\n(e.g., Lamins, PARP) cleaves Apoptosis Apoptosis Cellular Substrates\n(e.g., Lamins, PARP)->Apoptosis leads to

Caption: Caspase cascade in apoptosis execution.

Caspase Specificity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant\nCaspases Recombinant Caspases Incubate at 37°C Incubate at 37°C Recombinant\nCaspases->Incubate at 37°C This compound\nSubstrate This compound Substrate This compound\nSubstrate->Incubate at 37°C Measure Fluorescence\n(Ex: 400nm, Em: 505nm) Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubate at 37°C->Measure Fluorescence\n(Ex: 400nm, Em: 505nm) Calculate\nReaction Velocity Calculate Reaction Velocity Measure Fluorescence\n(Ex: 400nm, Em: 505nm)->Calculate\nReaction Velocity Compare\nCross-Reactivity Compare Cross-Reactivity Calculate\nReaction Velocity->Compare\nCross-Reactivity

Caption: Workflow for assessing caspase cross-reactivity.

References

Decoding Apoptosis Downstream of Caspase-6: A Comparative Guide to Annexin V and TUNEL Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of programmed cell death, accurately quantifying apoptosis is paramount. When focusing on the executioner caspase-6, two widely adopted methods, the Annexin V and TUNEL assays, offer distinct yet complementary insights into the apoptotic cascade. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Introduction to Caspase-6 Mediated Apoptosis

Caspase-6 is a key executioner caspase that, once activated by initiator caspases (such as caspase-8 or -9), participates in the dismantling of the cell during apoptosis. A primary substrate of caspase-6 is lamin A/C, a component of the nuclear lamina. The cleavage of lamins by caspase-6 is a critical event that leads to the collapse of the nuclear structure, chromatin condensation, and ultimately, DNA fragmentation. Understanding the timing and extent of these events is crucial for elucidating the efficacy of pro-apoptotic drugs or the pathological progression of diseases involving apoptosis.

Principle of Detection: Annexin V vs. TUNEL Assay

The Annexin V and TUNEL assays detect different hallmark features of apoptosis that occur at distinct stages of the process.

Annexin V Assay: This assay identifies one of the earliest events in apoptosis: the externalization of phosphatidylserine (B164497) (PS). In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. This event typically occurs before the loss of membrane integrity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects a later event in apoptosis: DNA fragmentation. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. This labeling allows for the identification of cells with significant DNA cleavage, a hallmark of late-stage apoptosis.

Quantitative Data Comparison

AssayParameter MeasuredEarly Apoptosis (e.g., 4 hours post-induction)Late Apoptosis (e.g., 12 hours post-induction)
Annexin V / Propidium Iodide (PI) Staining Percentage of Apoptotic CellsHigh percentage of Annexin V-positive, PI-negative cells (e.g., 35-45%)Increased percentage of Annexin V-positive, PI-positive cells (e.g., 50-60%)
TUNEL Assay Percentage of TUNEL-positive CellsLow to moderate percentage of TUNEL-positive cells (e.g., 10-20%)High percentage of TUNEL-positive cells (e.g., 60-70%)

Interpretation: The Annexin V assay is more sensitive for detecting early apoptotic events, as phosphatidylserine externalization precedes significant DNA fragmentation. The TUNEL assay is a more specific marker for late-stage apoptosis, as it directly measures the consequence of caspase-activated DNase (CAD) activity, which is downstream of executioner caspases like caspase-6.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and the experimental steps, the following diagrams are provided.

Caspase-6 Mediated Apoptotic Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases PS_Externalization Phosphatidylserine (PS) Externalization Apoptotic_Stimulus->PS_Externalization Caspase_6_Activation Pro-caspase-6 -> Active Caspase-6 Initiator_Caspases->Caspase_6_Activation Lamin_Cleavage Lamin A/C Cleavage Caspase_6_Activation->Lamin_Cleavage CAD_Activation ICAD -> CAD Caspase_6_Activation->CAD_Activation Nuclear_Disassembly Nuclear Lamina Disassembly & Chromatin Condensation Lamin_Cleavage->Nuclear_Disassembly DNA_Fragmentation DNA Fragmentation CAD_Activation->DNA_Fragmentation TUNEL_Assay TUNEL Assay DNA_Fragmentation->TUNEL_Assay Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding Experimental Workflow for Apoptosis Detection cluster_0 Cell Culture and Treatment cluster_1 Annexin V Assay cluster_2 TUNEL Assay Cell_Seeding Seed Cells Induce_Apoptosis Induce Apoptosis (e.g., activate Caspase-6 pathway) Cell_Seeding->Induce_Apoptosis Harvest_Cells_A Harvest Cells Induce_Apoptosis->Harvest_Cells_A Harvest_Cells_T Harvest Cells Induce_Apoptosis->Harvest_Cells_T Wash_Cells_A Wash with PBS Harvest_Cells_A->Wash_Cells_A Resuspend_A Resuspend in Annexin V Binding Buffer Wash_Cells_A->Resuspend_A Stain_AnnexinV Stain with Annexin V-FITC and Propidium Iodide (PI) Resuspend_A->Stain_AnnexinV Analyze_FACS_A Analyze by Flow Cytometry Stain_AnnexinV->Analyze_FACS_A Fix_Permeabilize Fix and Permeabilize Cells Harvest_Cells_T->Fix_Permeabilize TUNEL_Reaction Incubate with TdT and BrdUTP Fix_Permeabilize->TUNEL_Reaction Stain_TUNEL Stain with Anti-BrdU Antibody TUNEL_Reaction->Stain_TUNEL Analyze_FACS_T Analyze by Flow Cytometry or Microscopy Stain_TUNEL->Analyze_FACS_T

Navigating Caspase-6 Inhibition: A Comparative Guide to Z-VEID-AFC Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of caspase-6 in cellular pathways, the selection of a specific and reliable inhibitor is paramount. This guide provides a comparative analysis of the widely used fluorogenic substrate, Z-VEID-AFC, and related peptide inhibitors, offering insights into their specificity and performance across different cell lines. Experimental data is presented to aid in the selection of the most appropriate tools for caspase-6 research.

The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is recognized as a preferred cleavage motif for caspase-6, making Z-VEID-7-amino-4-trifluoromethylcoumarin (this compound) a commonly employed substrate for measuring its activity. However, the specificity of VEID-based compounds is a critical consideration, as cross-reactivity with other caspases, particularly the executioner caspases-3 and -7, can lead to ambiguous results.

Performance Comparison of VEID-Based Inhibitors

While this compound is a substrate, its peptide sequence is utilized in inhibitors like Ac-VEID-CHO and Z-VEID-FMK. Understanding their inhibitory profiles is crucial for interpreting experimental outcomes. The following table summarizes the available inhibitory concentration (IC50) and inhibition constant (Ki) data for these compounds against various caspases. It is important to note that direct IC50 values for the substrate this compound are not applicable; however, the data for Ac-VEID-CHO, which shares the core recognition sequence, provides valuable insight into the selectivity of the VEID motif.

InhibitorTarget CaspaseIC50 (nM)Ki (nM)Off-Target CaspasesIC50/Ki (nM) for Off-Targets
Ac-VEID-CHOCaspase-616.2[1]-Caspase-313.6[1]
Caspase-7162.1[1]
Ac-DEVD-CHOCaspase-3-0.23[2]Caspase-631 (Ki)[2]
Caspase-7-1.6[2]Caspase-80.92 (Ki)[2]
Z-VAD-FMKPan-caspase--Broad spectrum inhibitorPotently inhibits caspases-1, 3, 4, 5, 6, 7, 8, 9, 10[3]

Note: Data is compiled from various sources and experimental conditions may differ.

The data clearly indicates that while Ac-VEID-CHO is a potent inhibitor of caspase-6, it exhibits nearly equal potency against caspase-3, highlighting a significant lack of selectivity.[1] This underscores the potential for misleading results when using VEID-based inhibitors in systems where multiple caspases are active. The pan-caspase inhibitor Z-VAD-FMK is included for reference to illustrate a broad-spectrum inhibition profile.[3]

Experimental Protocols

To accurately assess caspase-6 activity and the specificity of its inhibitors, robust experimental protocols are essential. Below are detailed methodologies for a fluorometric caspase activity assay and a Western blot analysis for cleaved lamin A, a specific substrate of caspase-6.

Fluorometric Caspase-6 Activity Assay in Cell Lysates

This protocol allows for the quantitative measurement of caspase-6 activity in cell lysates using the fluorogenic substrate this compound.

Materials:

  • Cells of interest (e.g., Jurkat, HEK293, HepG2)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Protein assay reagent (e.g., Bradford or BCA)

  • This compound substrate (10 mM stock in DMSO)

  • Caspase assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)

  • Test inhibitors (e.g., Ac-VEID-CHO, Z-VEID-FMK)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate. Induce apoptosis using a chosen agent and incubate for the desired time. For inhibitor studies, pre-incubate cells with the inhibitor for 1-2 hours before adding the apoptotic stimulus.

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-30 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • Assay Preparation: Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with caspase assay buffer.

  • Reaction Setup: In a 96-well black plate, add 50 µL of diluted cell lysate to each well. For inhibitor assays, include wells with lysate and varying concentrations of the inhibitor.

  • Reaction Initiation: Prepare a substrate solution by diluting the this compound stock to a final concentration of 50 µM in caspase assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometer.

  • Data Analysis: Calculate the rate of AFC release by determining the change in fluorescence over time. Compare the activity in treated samples to untreated controls. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Lamin A Cleavage

Cleavage of lamin A by caspase-6 is a more specific indicator of its activity within cells.

Materials:

  • Cell samples prepared as in the fluorometric assay.

  • RIPA buffer or other suitable lysis buffer with protease inhibitors.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against cleaved lamin A (Asp230).

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved lamin A overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the intensity of the band corresponding to cleaved lamin A. Normalize to the loading control to compare caspase-6 activity across different samples.

Visualizing Cellular Pathways and Workflows

To better understand the context of caspase-6 activity and the process of inhibitor testing, the following diagrams are provided.

Caspase Signaling Pathway Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 activates Intrinsic Intrinsic Pathway (Mitochondrial) Casp9 Caspase-9 Intrinsic->Casp9 activates Casp37 Caspase-3/7 Casp8->Casp37 activates Casp9->Casp37 activates Casp6 Caspase-6 Casp37->Casp6 activates Apoptosis Apoptosis Casp37->Apoptosis Casp6->Apoptosis LaminA Lamin A Casp6->LaminA cleaves CleavedLaminA Cleaved Lamin A

Caption: Apoptotic signaling pathways leading to caspase-6 activation and substrate cleavage.

Inhibitor Specificity Workflow Start Start: Select Cell Line & Inhibitor Treatment Cell Treatment: - Apoptotic Stimulus - Inhibitor Start->Treatment Lysate Cell Lysis & Protein Quantification Treatment->Lysate Assay Caspase Activity Assay (e.g., this compound) Lysate->Assay WB Western Blot (Cleaved Lamin A) Lysate->WB Data Data Analysis: - IC50/Ki Determination - Specificity Profile Assay->Data WB->Data End Conclusion: Assess Inhibitor Specificity Data->End

Caption: General workflow for assessing caspase inhibitor specificity in a cell-based model.

References

Z-VEID-AFC: A Researcher's Guide to Applications and Limitations in Caspase-6 Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of specific caspase activity is paramount in unraveling the intricate mechanisms of apoptosis and related cellular processes. Z-VEID-AFC, a fluorogenic substrate, has emerged as a widely utilized tool for probing the activity of caspase-6, an executioner caspase implicated in neurodegenerative diseases and apoptosis. This guide provides a comprehensive comparison of this compound's applications, its inherent limitations, and a look at alternative substrates, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Applications of this compound

This compound (Benzyloxycarbonyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate designed based on the cleavage site of lamin A, a known substrate of caspase-6.[1][2] Its primary application lies in the in vitro and in-cell measurement of caspase-6 activity. The operational principle is straightforward: in its intact form, the AFC fluorophore is quenched. Upon cleavage of the peptide backbone by an active caspase, AFC is released, emitting a quantifiable yellow-green fluorescence signal. This allows for a sensitive and continuous monitoring of enzyme activity.

The core applications of this compound include:

  • Quantifying Caspase-6 Activity in Apoptosis: It is frequently used in fluorometric assays to measure the activity of caspase-6 in cell lysates following the induction of apoptosis.[3]

  • Screening for Caspase-6 Inhibitors: The substrate is integral to high-throughput screening assays designed to identify and characterize potential inhibitors of caspase-6.

  • Studying Neurodegenerative Diseases: Given the role of caspase-6 in conditions like Alzheimer's and Huntington's disease, this compound is a valuable tool for investigating the pathogenic mechanisms involving this enzyme.

Limitations and Cross-Reactivity

Despite its widespread use, the primary limitation of this compound is its lack of absolute specificity for caspase-6. The VEID peptide sequence can also be recognized and cleaved by other executioner caspases, most notably caspase-3 and caspase-7.[1]

Experimental evidence demonstrates that at higher concentrations, both caspase-3 and caspase-7 can cleave this compound, leading to potential overestimation of caspase-6 activity in samples where these other caspases are also active.[1] One study reported that the difference in catalytic efficiency (kcat/Km) for the VEID peptide between caspase-3 and caspase-6 is less than three-fold, highlighting the potential for significant cross-reactivity.[1] Another investigation showed that while VEID is preferentially cleaved by caspase-6, an 8-fold higher molar concentration of caspase-3 can result in a greater signal than that produced by caspase-6.

Comparison of Caspase-6 Substrates

To provide a clearer picture of this compound's performance, it is essential to compare its kinetic parameters with those of alternative substrates. Lamin A, the protein from which the VEID sequence is derived, has been shown to be a more specific and efficient substrate for caspase-6 in vitro.

SubstrateTarget CaspaseKmkcatkcat/Km (M⁻¹s⁻¹)Notes
Ac-VEID-AFCCaspase-630 µM5.04 s⁻¹168,000Standard fluorogenic substrate.
Lamin ACaspase-628 nM0.009 s⁻¹321,000Full-length protein substrate, shows higher catalytic efficiency.
Ac-VEID-AFCCaspase-3N/AN/A~3-fold less efficient than with Caspase-6Significant cross-reactivity observed.
Ac-VEID-AFCCaspase-7N/AN/ACross-reactivity observed at higher concentrations.Specific kinetic parameters are not readily available in the literature.

Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. The kinetic parameters can vary depending on the experimental conditions.

The data clearly indicates that while this compound is a convenient tool, for experiments demanding high specificity, alternative approaches or substrates like full-length lamin A should be considered.

Experimental Protocols

Fluorometric Caspase-6 Activity Assay in Cell Lysates

This protocol outlines a typical procedure for measuring caspase-6 activity in cell lysates using this compound.

1. Reagent Preparation:

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.

  • 2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.

  • DTT (Dithiothreitol): 1 M stock solution in water. Store at -20°C.

  • This compound Substrate: 1 mM stock solution in DMSO. Store at -20°C, protected from light.

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis in your cell line of choice using a desired method. Include a non-induced control group.

  • Harvest cells (typically 1-5 x 10⁶ cells per sample) by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • (Optional) Determine protein concentration of the lysates to normalize caspase activity.

3. Assay Procedure:

  • In a 96-well black microplate, add 50 µL of cell lysate per well.

  • Prepare the Assay Mix immediately before use: For each reaction, mix 50 µL of 2x Reaction Buffer with 1 µL of 1 M DTT (final concentration 10 mM).

  • Add 50 µL of the Assay Mix to each well containing cell lysate.

  • Add 5 µL of the 1 mM this compound substrate to each well (final concentration 50 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

4. Data Analysis:

  • Subtract the background fluorescence (from a well with lysis buffer but no lysate).

  • The fold-increase in caspase-6 activity can be determined by comparing the fluorescence of the induced sample to the non-induced control.

Visualizing Pathways and Workflows

To better understand the context of this compound usage, the following diagrams illustrate the caspase-6 signaling pathway and a typical experimental workflow.

Caspase6_Signaling_Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF) Casp8 Pro-Caspase-8 Extrinsic->Casp8 activates Intrinsic Intrinsic Pathway (Mitochondrial) Casp9 Pro-Caspase-9 Intrinsic->Casp9 activates ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Casp37 Pro-Caspase-3/7 ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Casp6 Pro-Caspase-6 ActiveCasp6 Active Caspase-6 Casp6->ActiveCasp6 ActiveCasp8->Casp37 ActiveCasp9->Casp37 ActiveCasp37->Casp6 Apoptosis Apoptosis ActiveCasp37->Apoptosis ZVEID This compound Cleavage ActiveCasp37->ZVEID Cross-reactivity ActiveCasp6->Apoptosis ActiveCasp6->ZVEID

Caption: Simplified apoptotic signaling pathways highlighting the activation of caspase-6.

Experimental_Workflow Start Start: Induce Apoptosis in Cells Harvest Harvest and Lyse Cells Start->Harvest Quantify Quantify Protein Concentration (Optional) Harvest->Quantify Incubate Add Lysate and this compound Substrate Harvest->Incubate Quantify->Incubate Prepare Prepare Reaction Mix (Buffer, DTT) Prepare->Incubate Measure Incubate at 37°C Measure Fluorescence (Ex:400nm, Em:505nm) Incubate->Measure Analyze Analyze Data (Compare to Control) Measure->Analyze

Caption: A standard experimental workflow for a caspase-6 activity assay using this compound.

References

Safety Operating Guide

Prudent Disposal of Z-VEID-AFC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Safety Data Summary

Proper disposal begins with an understanding of the compound's properties and associated hazards. The following table summarizes key information for Z-VEID-AFC.

PropertyValueSource
Molecular Formula C32H40F3N5O11[1]
Molecular Weight 727.68 g/mol [1]
Solubility Soluble in DMSO[1]
Storage Temperature -20°C[2][3]
Hazard Classification Not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 for a kit component. However, it is prudent to handle as chemical waste.[4]

Step-by-Step Disposal Protocol

The following protocol provides a general guideline for the safe disposal of this compound waste. This procedure should be performed in a designated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been verified.

2. Inactivation of Reactive Moieties (Precautionary Step):

  • While this compound is a fluoromethyl ketone and not a diazomethyl ketone, the latter are known to be potentially hazardous. As a precautionary measure to neutralize any potential reactivity, a quenching step similar to that used for diazomethyl ketones can be employed.

  • For residual solutions of this compound, slowly add a few drops of a weak acid, such as acetic acid, to the waste container. This can help in the hydrolytic degradation of the fluoromethyl ketone group, rendering it less reactive.

3. Final Disposal:

  • Once the inactivation step is complete (if performed), securely seal the hazardous waste container.

  • The sealed container should be disposed of as chemical waste through your institution's established hazardous waste management program. Adhere strictly to your institution's guidelines for labeling, storage, and pickup of chemical waste.

Important Considerations:

  • Consult Safety Data Sheets (SDS): Always refer to the most current SDS for any chemical you are working with for specific handling and disposal information.

  • Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures. Always follow their specific protocols.

  • Regulatory Compliance: Ensure that all disposal practices are in compliance with local, state, and federal regulations for hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound Waste B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Chemical Fume Hood B->C D Collect Waste in a Labeled Hazardous Waste Container C->D E Precautionary Quenching: Slowly add a few drops of weak acid (e.g., acetic acid) D->E F Securely Seal the Waste Container E->F G Consult Institutional EHS Guidelines F->G H Dispose of as Chemical Waste Through Institutional Program G->H

Fig. 1: this compound Disposal Workflow

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Z-VEID-AFC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling the caspase-6 substrate, Z-VEID-AFC. Adherence to these protocols is mandatory to ensure a safe research environment and maintain the integrity of your experiments.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects against splashes of this compound solution.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from accidental spills.

Operational Plan: Safe Handling and Usage

Follow these procedural steps to minimize exposure and ensure the stability of the compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the vial for any damage or leaks.

  • Store: Immediately store the vial at -20°C in a light-protected container. This compound is typically supplied dissolved in DMSO, which has a high affinity for water; proper storage prevents degradation.

Preparation of Solutions
  • Work Area: Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don all required PPE before handling the compound.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation from entering the vial.

  • Dilution: If further dilution is necessary, use the appropriate buffer as specified in your experimental protocol.

Experimental Use
  • Always handle solutions containing this compound with care to avoid splashes and aerosol generation.

  • Clearly label all tubes and containers with the compound name and concentration.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused this compound solution Dispose of as chemical waste in a designated, sealed container. Follow your institution's guidelines for hazardous waste disposal.
Contaminated consumables (e.g., pipette tips, gloves) Place in a designated hazardous waste bag or container for incineration.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal receive Receive Shipment inspect Inspect Vial receive->inspect store Store at -20°C inspect->store don_ppe Don PPE store->don_ppe work_area Work in Fume Hood don_ppe->work_area thaw Equilibrate to Room Temp work_area->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Assay dilute->experiment dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_solid Dispose of Solid Waste experiment->dispose_solid

Caption: Standard Operating Procedure for this compound Handling.

This comprehensive guide is intended to be the cornerstone of your laboratory's safety protocol for handling this compound. By consistently adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues.

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。